molecular formula C11H11NO4 B7885209 Ethyl 3-nitrocinnamate

Ethyl 3-nitrocinnamate

Cat. No.: B7885209
M. Wt: 221.21 g/mol
InChI Key: QZEPRSLOWNHADS-UHFFFAOYSA-N
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Description

Ethyl 3-nitrocinnamate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-nitrocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-nitrocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(3-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEPRSLOWNHADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035682
Record name Ethyl 3-nitrocinnamate
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Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5396-71-4
Record name 2-Propenoic acid, 3-(3-nitrophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5396-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-nitrocinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of ethyl 3-nitrocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile, Synthesis, and Applications in Drug Discovery

Executive Summary

Ethyl 3-nitrocinnamate (CAS: 5396-71-4) is a critical ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-unsaturated ester intermediate used extensively in organic synthesis and medicinal chemistry. Characterized by its electron-deficient alkene and the meta-nitro substitution, it serves as a versatile "Michael acceptor" and a precursor to ethyl 3-aminocinnamate , a scaffold found in various bioactive heterocycles including quinolines and carbostyrils. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name Ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate
Common Name Ethyl m-nitrocinnamate
CAS Number 5396-71-4
Molecular Formula

Molecular Weight 221.21 g/mol
Appearance Pale yellow to light brown crystalline solid
Melting Point 76–79 °C
Solubility Soluble in DCM, EtOAc, DMSO, Chloroform; Insoluble in water
SMILES CCOC(=O)/C=C/C1=CC(=CC=C1)[O-]
Spectral Characterization (Diagnostic Signals)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Distinctive trans-alkene coupling (
    
    
    Hz) and the unique splitting pattern of the meta-substituted aromatic ring.
  • IR (

    
    ):  ~1710 (C=O ester), ~1640 (C=C alkene), ~1530 & 1350 (
    
    
    
    stretch).
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Aromatic H-2 8.36Singlet (t)1H-
Aromatic H-4 8.22Doublet1H8.2
Aromatic H-6 7.83Doublet1H7.8
Vinyl

-H
7.71Doublet1H16.0 (Trans)
Aromatic H-5 7.59Triplet1H8.0
Vinyl

-H
6.54Doublet1H16.0 (Trans)
Ester

4.29Quartet2H7.1
Ester

1.35Triplet3H7.1

Synthesis & Manufacturing Protocols

Two primary routes are industry-standard: the Wittig Reaction (preferred for stereoselectivity and mild conditions) and the Knoevenagel Condensation (preferred for cost-efficiency in bulk manufacturing).

Protocol A: Wittig Olefination (High Purity)

This method ensures the exclusive formation of the trans (


) isomer due to the thermodynamic stability of the stabilized ylide.

Reagents:

  • 3-Nitrobenzaldehyde (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 eq)

  • Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 3-nitrobenzaldehyde in 25 mL of anhydrous DCM.

  • Addition: Add 11.0 mmol of (carbethoxymethylene)triphenylphosphorane in small portions at room temperature (25°C). The reaction is slightly exothermic.

  • Reaction: Stir under an inert atmosphere (

    
    ) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2); product 
    
    
    
    .
  • Workup: Evaporate the solvent under reduced pressure. The residue contains the product and triphenylphosphine oxide (

    
    ).
    
  • Purification: Triturate the residue with cold hexanes/diethyl ether (the oxide precipitates out). Filter the solid oxide. Concentrate the filtrate and recrystallize from ethanol to yield pale yellow needles.

    • Typical Yield: 85–92%

Protocol B: Knoevenagel Condensation (Bulk Scale)

Reagents:

  • 3-Nitrobenzaldehyde[1]

  • Monoethyl malonate (or Ethyl acetate with stronger base)

  • Piperidine (Catalyst)

  • Toluene (Solvent with Dean-Stark trap)

Mechanism Note: The piperidine forms an iminium ion intermediate with the aldehyde, facilitating the nucleophilic attack by the enol of the active methylene compound.

Reactivity & Transformations

The chemical utility of ethyl 3-nitrocinnamate lies in its divergent reactivity . The molecule contains two reducible functionalities (nitro group, alkene) and an electrophilic ester.

Selective Reduction Pathways

A critical challenge in drug development is the chemoselective reduction of the nitro group without hydrogenating the


-unsaturated double bond.
  • Pathway A (Nitro Reduction): Uses Iron powder/Acetic Acid or

    
     . This yields Ethyl 3-aminocinnamate , a precursor for amide coupling.
    
  • Pathway B (Alkene Reduction): Uses

    
    /Pd-C . This yields Ethyl 3-nitrohydrocinnamate  (saturated ester).
    
  • Pathway C (Total Reduction): High-pressure hydrogenation reduces both to the amino-saturated ester.

Visualization of Reaction Logic

G Start Ethyl 3-Nitrocinnamate (Target) Amino Ethyl 3-Aminocinnamate (Key Drug Intermediate) Start->Amino Selective Reduction (Fe/AcOH or SnCl2) Saturated Ethyl 3-Nitrohydrocinnamate (Saturated Ester) Start->Saturated Hydrogenation (H2, Pd/C) Acid 3-Nitrocinnamic Acid (Hydrolysis Product) Start->Acid Hydrolysis (LiOH, THF/H2O)

Figure 1: Divergent synthetic pathways for Ethyl 3-Nitrocinnamate. Green path indicates the primary route for pharmaceutical intermediate synthesis.

Applications in Drug Development

Precursor for Heterocyclic Scaffolds

The reduced derivative, ethyl 3-aminocinnamate , is a vital "aniline equivalent" used to build fused ring systems.

  • Quinolines: Via the Skraup or Conrad-Limpach synthesis, the amino group reacts with the unsaturated ester chain (intramolecularly) or external electrophiles to form quinoline cores, seen in antimalarial and antibacterial research.

  • Carbostyrils (Quinolin-2-ones): Cyclization of the amino-cinnamate yields carbostyril derivatives, a pharmacophore present in antipsychotics (e.g., Aripiprazole analogs) and bronchodilators.

Covalent Inhibitor Design (Michael Acceptors)

Ethyl 3-nitrocinnamate itself acts as a Michael Acceptor . In modern drug discovery, electrophilic "warheads" are attached to ligands to form covalent bonds with cysteine residues in target proteins.

  • Mechanism: The

    
    -carbon of the enoate is susceptible to nucleophilic attack by thiol groups (Cys-SH).
    
  • Application: Used in Fragment-Based Drug Discovery (FBDD) libraries to screen for covalent inhibitors of enzymes like kinases or proteases.

Specific Therapeutic Classes

Research indicates derivatives of 3-nitrocinnamate are investigated for:

  • Antifungal Agents: Meta-substituted cinnamate esters have shown efficacy against Candida species by disrupting membrane integrity.

  • Anti-inflammatory Agents: As inhibitors of specific cytokines, leveraging the rigid stilbene-like geometry.

Safety & Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
STOT-SE Category 3H335: May cause respiratory irritation

Precautions:

  • Handle in a fume hood to avoid inhalation of dust/aerosols.

  • Wear nitrile gloves and safety goggles.

  • Storage: Keep in a cool, dry place. Light sensitive (store in amber vials).

References

  • PubChem. "Ethyl 3-nitrocinnamate Compound Summary." National Center for Biotechnology Information. Accessed 2024. Link

  • NIST Chemistry WebBook. "3-(3-Nitrophenyl)propenoic acid, ethyl ester Spectral Data." National Institute of Standards and Technology.[2] Link

  • Organic Chemistry Portal. "Wittig Reaction: Mechanism and Protocols." Link

  • PrepChem. "Synthesis of Ethyl p-aminocinnamate (Methodology applicable to meta-isomer)." Link

  • Royal Society of Chemistry. "Green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews, 2017. Link

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 3-nitrocinnamate

[1]

CAS: 621-14-7 Formula: C₁₁H₁₁NO₄ Molecular Weight: 221.21 g/mol [1][2]

Executive Summary

Ethyl 3-nitrocinnamate is a critical electrophilic building block in organic synthesis, serving as a primary intermediate for the generation of functionalized indoles, quinolines, and amino-cinnamate scaffolds used in kinase inhibitor development.[1] Unlike its para-isomer (CAS 953-26-4), which is often utilized for liquid crystal polymers, the meta-isomer (CAS 621-14-7) offers unique electronic properties due to the non-conjugated position of the nitro group relative to the alkene resonance, making it a staple in the Cadogan-Sundberg indole synthesis and selective reduction protocols.[1]

This guide provides a rigorous examination of its physical characteristics, validated synthetic pathways, and handling protocols designed for high-purity pharmaceutical applications.[1]

Physicochemical Characterization

Precise knowledge of physical constants is essential for process scaling and purification.[1] The following data aggregates multiple validated sources to provide a reference standard.

Table 1: Core Physical Properties
PropertyValue / RangeContextual Note
Physical State Crystalline SolidTypically appears as light yellow needles or powder.[1]
Melting Point 74 – 76 °C Distinct from the para-isomer (138–140 °C).[1] Sharp melting range indicates >98% purity.[1][3]
Boiling Point 347 °C (at 760 mmHg)Decomposition may occur near boiling; vacuum distillation recommended.[1]
Density 1.237 g/cm³Predicted value at 20 °C.
Solubility (Water) InsolubleHydrophobic nature requires organic co-solvents for aqueous reactions.[1]
Solubility (Organics) SolubleHigh solubility in Chloroform, Ethyl Acetate, Ethanol, DMSO, and Acetone.[1]
Flash Point 155 °CRequires standard flammability precautions during heating.[1]
Solubility & Partitioning Profile

For extraction and chromatography, understanding the partition coefficient is vital.[1]

  • LogP (Octanol/Water): ~2.8 (Predicted).[1]

  • Purification Solvent: Recrystallization is most effective using Ethanol (95%) or a Hexane/Ethyl Acetate gradient.[1] The compound precipitates readily upon cooling from boiling ethanol.[1]

Structural Identification & Spectroscopy

Validating the identity of CAS 621-14-7 requires distinguishing it from the ortho and para isomers.[1]

Nuclear Magnetic Resonance (¹H NMR)

The meta-substitution pattern creates a distinct splitting pattern in the aromatic region.[1]

  • Solvent: CDCl₃ (7.26 ppm ref)[1]

  • Alkene Protons: The trans-alkene protons typically appear as two doublets with a large coupling constant (J ≈ 16.0 Hz), confirming the (E)-geometry.[1]

    • 
       7.70 (d, J=16.0 Hz, =CH-Ar)
      
    • 
       6.50 (d, J=16.0 Hz, =CH-COOEt)
      
  • Aromatic Protons: Look for the singlet-like signal of the H2 proton (between nitro and alkene groups) which is highly deshielded (~8.3-8.4 ppm).[1]

Infrared Spectroscopy (FT-IR)[1]
  • Carbonyl (C=O): Strong band at 1710–1720 cm⁻¹ (conjugated ester).[1]

  • Nitro (NO₂): Distinct asymmetric stretch at 1530 cm⁻¹ and symmetric stretch at 1350 cm⁻¹ .[1]

  • Alkene (C=C): Weak to medium absorption at 1635 cm⁻¹ .[1]

Synthetic Pathways & Mechanism

The industrial standard for synthesizing Ethyl 3-nitrocinnamate is the Knoevenagel Condensation .[1] This pathway is preferred over the Wittig reaction for large-scale production due to higher atom economy and the avoidance of triphenylphosphine oxide waste.[1]

Reaction Logic

The reaction involves the condensation of 3-nitrobenzaldehyde with an active methylene compound (Ethyl Acetate or Mono-ethyl malonate) catalyzed by a weak base (Piperidine/Acetic Acid or Pyridine).[1]

Synthesiscluster_inputsReagentsA3-Nitrobenzaldehyde(Electrophile)CIntermediate:Aldol AdductA->CPiperidine/PyridineBase CatalystBMono-Ethyl Malonate(Nucleophile)B->CDDecarboxylation(- CO₂)C->DHeat(- H₂O)EEthyl 3-nitrocinnamate(Product)D->E

Figure 1: Knoevenagel condensation pathway utilizing mono-ethyl malonate (Doebner modification) to ensure trans-selectivity.[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Ethyl 3-nitrocinnamate via Knoevenagel Condensation. Scale: 50 mmol basis.

Reagents
  • 3-Nitrobenzaldehyde (7.56 g, 50 mmol)

  • Ethyl Hydrogen Malonate (7.92 g, 60 mmol)[1]

  • Pyridine (15 mL, Solvent/Base)

  • Piperidine (0.5 mL, Catalyst)[1]

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Dissolution: Add 3-nitrobenzaldehyde and ethyl hydrogen malonate to the pyridine. Stir until dissolved.

  • Catalysis: Add piperidine dropwise. An exotherm may be observed.[1]

  • Reflux: Heat the mixture to 100–110 °C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane) until the aldehyde spot disappears.[1]

  • Quench: Cool the reaction to room temperature and pour slowly into 150 mL of ice-cold 10% HCl . This neutralizes the pyridine and precipitates the crude ester.[1]

  • Isolation: Filter the yellow precipitate via vacuum filtration. Wash with cold water (3 x 50 mL) to remove residual acid and pyridine salts.[1]

  • Purification (Recrystallization):

    • Dissolve the crude solid in minimal boiling Ethanol (95%) .

    • Allow to cool slowly to room temperature, then to 4 °C.

    • Collect the pale yellow needles.[1]

    • Target Yield: 85–90%.

    • Target MP: 74–76 °C.

Applications in Drug Development

Ethyl 3-nitrocinnamate is rarely the final API; rather, it is a "pivot point" intermediate.[1] Its primary utility lies in its reduction to Ethyl 3-aminocinnamate , a precursor for complex heterocycles.[1]

Workflow: Reductive Cyclization

The nitro group can be selectively reduced (Fe/NH₄Cl or H₂/Pd-C) to the amine.[1] This amine can then undergo intramolecular cyclization reactions, such as the Cadogan-Sundberg synthesis to form indoles, or react with isocyanates to form urea derivatives.[1]

ApplicationsStartEthyl 3-nitrocinnamate(CAS 621-14-7)Step1Selective Reduction(Fe / NH₄Cl / EtOH)Start->Step1IntermediateEthyl 3-aminocinnamateStep1->Intermediate- O₂, + H₂PathACadogan Cyclization(Triethyl phosphite)Intermediate->PathAPathBKinase Inhibitor Scaffolds(Amide Coupling)Intermediate->PathBProductAIndole-2-carboxylatesPathA->ProductAProductBHybrid Bioactive MoleculesPathB->ProductB

Figure 2: Divergent synthetic utility of the 3-nitrocinnamate scaffold in medicinal chemistry.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place (Room Temp is generally acceptable, but <25°C is preferred). Keep container tightly closed to prevent hydrolysis of the ester.[1]

  • Disposal: Dispose of as organic waste containing nitrogen.[1] Do not flush into surface water or sanitary sewer systems.[1]

References

  • Fisher Scientific. (2025).[1][4] Safety Data Sheet: Ethyl 3-nitrocinnamate. Retrieved from [1]

  • PubChem. (2025).[1] Ethyl 3-nitrocinnamate (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • NIST Chemistry WebBook. (2018).[1] 3-(3-Nitrophenyl)propenoic acid, ethyl ester IR Spectrum. Coblentz Society Collection.[1][5] Retrieved from [1]

  • ChemicalBook. (2026).[1] Ethyl 3-nitrocinnamate Properties and Suppliers. Retrieved from [1]

  • Stenutz, R. (2025).[1] Ethyl 3-nitrocinnamate Physical Data. Retrieved from [1]

Thermodynamic & Kinetic Stability Profile of meta-Nitrocinnamate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability analysis of meta-substituted nitrocinnamate esters (specifically methyl/ethyl 3-nitrocinnamate).[1] These compounds serve as critical intermediates in the synthesis of calcium channel blockers, UV-B filters, and liquid crystal polymers.[1]

For researchers in drug development and material science, stability is defined by three competing vectors:

  • Thermodynamic Isomerization: The intrinsic energy difference favoring the E-isomer (trans) over the Z-isomer (cis).

  • Hydrolytic Susceptibility: The electronic influence of the meta-nitro group, which accelerates ester hydrolysis by approximately 7.5-fold compared to unsubstituted cinnamates.

  • Photochemical Dimerization: The solid-state tendency to form cyclobutane derivatives (truxinic/truxillic acids) under UV exposure.[1]

Molecular Architecture & Electronic Theory

The stability of 3-nitrocinnamate esters is governed by the specific placement of the nitro group.[1] Unlike ortho or para substitutions, the meta position isolates the alkene double bond from direct resonance conjugation with the nitro group's


-system.[1] However, the inductive effect remains potent.[1]
Electronic Effects (Hammett Analysis)

The nitro group (


) is a strong electron-withdrawing group (EWG).
  • Inductive Effect (-I): The electronegative nitrogen pulls electron density through the

    
    -bond framework.
    
  • Resonance Effect (-R): At the meta position, the resonance contribution is minimized compared to para, but the field effect persists.[1]

Hammett Constant (


): 
  • 
     (
    
    
    
    ): 0.71
  • 
     (
    
    
    
    ): 0.78

The positive


 value indicates strong electron withdrawal, increasing the electrophilicity of the carbonyl carbon.[1] This has direct consequences for hydrolytic stability (see Section 4).

Thermodynamic Stability: E vs. Z Isomerization

The carbon-carbon double bond creates geometric isomerism.[1][2] For nitrocinnamates, the E-isomer is the thermodynamic sink.[1]

Energy Landscape

The Z-isomer is destabilized by steric repulsion between the phenyl ring and the ester carbonyl group.[1]

  • Enthalpy of Hydrogenation (

    
    ): Z-isomers exhibit a more negative 
    
    
    
    (releasing more energy) than E-isomers, confirming their higher ground-state energy.[1][3]
  • Isomerization: Under thermal equilibrium, the ratio approaches >95:5 favoring the E-isomer.[1]

Visualization: Stability Energy Profile

The following diagram illustrates the energy gap between the isomers and the transition state required for rotation (often accessed via UV excitation).

StabilityProfile Z_Isomer Z-Isomer (Cis) (Kinetic Product) High Energy TS Transition State (Twisted Intermediate) Z_Isomer->TS Activation Energy (Thermal/UV) E_Isomer E-Isomer (Trans) (Thermodynamic Sink) Low Energy TS->E_Isomer Relaxation (-ΔG) E_Isomer->TS High Barrier

Figure 1: Reaction coordinate diagram showing the thermodynamic preference for the E-isomer due to minimized steric hindrance.

Kinetic Stability: Hydrolysis Profiles

In drug formulation, the rate of ester hydrolysis (degradation) is a critical quality attribute. The meta-nitro group significantly compromises kinetic stability compared to the parent cinnamate.[1]

Comparative Hydrolysis Rates

Data derived from alkaline hydrolysis studies (aqueous ethanol, 25°C) reveals the impact of the substituent.

Substituent (X)Rate Constant (

, L mol⁻¹ s⁻¹)
Relative Rate (

)
H (Unsubstituted) 1.391.0
p-Cl 2.651.9
m-Cl 3.972.9
m-NO₂ 10.4 7.5

Interpretation: The m-nitro substituted ester hydrolyzes 7.5 times faster than ethyl cinnamate. The electron-withdrawing nature of the nitro group stabilizes the anionic transition state (tetrahedral intermediate) formed during hydroxide attack on the carbonyl.

Recommendation: Formulations containing meta-nitrocinnamates require strict pH control (neutral to slightly acidic) and moisture protection to prevent rapid degradation.[1]

Solid-State Stability: Photodimerization[1][4]

While the E-isomer is thermally stable, it is photochemically reactive in the solid state.[1] This is a topochemical reaction governed by crystal packing (Schmidt’s Rule).[4]

  • Mechanism: [2+2] Cycloaddition.[4]

  • Condition: Parallel alignment of alkene bonds with separation < 4.2 Å.[1][4]

  • Product: Truxinic or Truxillic acid derivatives (cyclobutane dimers).

Storage Protocol: These compounds must be stored in amber glass or opaque containers. Exposure to ambient lab light for extended periods can induce surface dimerization, lowering purity.[1]

Experimental Protocol: Synthesis of Ethyl 3-Nitrocinnamate

To ensure the isolation of the thermodynamically stable E-isomer with high purity, the Knoevenagel Condensation is the preferred method over Horner-Wadsworth-Emmons, as it is more atom-economical and robust for nitro-benzaldehydes.[1]

Reaction Scheme Visualization

Knoevenagel Aldehyde 3-Nitrobenzaldehyde Enolate Enolate Intermediate Aldehyde->Enolate Deprotonation Ester Monoethyl Malonate (Active Methylene) Ester->Enolate Deprotonation Base Catalyst: Piperidine/Acetic Acid Base->Enolate Aldol Aldol Adduct Enolate->Aldol Nucleophilic Attack Product Ethyl 3-Nitrocinnamate (E-Isomer) Aldol->Product Dehydration & Decarboxylation Byproduct CO2 + H2O Aldol->Byproduct

Figure 2: Step-wise mechanism of the Knoevenagel condensation favoring the trans-cinnamate product.

Step-by-Step Methodology

Reagents:

  • 3-Nitrobenzaldehyde (15.1 g, 100 mmol)

  • Malonic acid monoethyl ester (13.2 g, 100 mmol)

  • Pyridine (20 mL)

  • Piperidine (1 mL, catalyst)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve 3-nitrobenzaldehyde in pyridine. Add the malonic acid monoethyl ester followed by the piperidine catalyst.[1]

  • Reflux: Heat the mixture to 80–90°C for 4 hours. The evolution of

    
     gas indicates the decarboxylation step is proceeding.[1]
    
    • Checkpoint: Monitor via TLC (20% Ethyl Acetate/Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold HCl (1M, 100 mL) to neutralize the pyridine. The product will precipitate or form an oil.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Dry over anhydrous

    
     and concentrate in vacuo. Recrystallize from hot ethanol to obtain pure E-ethyl 3-nitrocinnamate.
    

Expected Yield: 85-92% Characterization: Melting point 76-78°C (Solid).[1]

References

  • Jones, B., & Watkinson, J. G. (1958).[1] The Alkaline Hydrolysis of Nuclear-substituted Ethyl Cinnamates. Journal of the Chemical Society, 4064-4069.[1]

  • Schmidt, G. M. J. (1971).[1] Photodimerization in the Solid State.[1][5] Pure and Applied Chemistry, 27(4), 647-678.[1]

  • Lister, D. G., et al. (2024).[1] Thermodynamic Properties of Cinnamate Derivatives. Molecules, 29.

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.[1]

Sources

Literature review on the reactivity of ethyl 3-nitrocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Reactivity Profile and Synthetic Utility of Ethyl 3-Nitrocinnamate

Executive Summary

Ethyl 3-nitrocinnamate (CAS: 5396-71-4) represents a critical "push-pull" olefinic building block in organic synthesis. Characterized by an electron-deficient alkene sandwiched between a meta-nitroaryl ring and an ethyl ester, this molecule exhibits unique regioselective reactivity. It serves as a pivotal intermediate in the synthesis of amino-cinnamate pharmacophores, heterocycles (such as quinolines and indoles), and complex azo-dye precursors. This guide provides an exhaustive technical analysis of its reactivity, grounded in mechanistic causality and validated experimental protocols.

Molecular Architecture & Electronic Properties

The reactivity of ethyl 3-nitrocinnamate is dictated by the synergistic electron-withdrawing nature of its substituents.

  • The Nitro Group (-NO₂): Located at the meta position, it exerts a strong inductive electron-withdrawing effect (-I), deactivating the aromatic ring towards electrophilic aromatic substitution but activating the system for nucleophilic attacks.

  • The Enone System (C=C-COOEt): The conjugated ester creates a significant dipole, making the

    
    -carbon highly electrophilic.
    
  • Resonance Implication: Unlike ortho or para isomers, the meta disposition prevents direct resonance conjugation between the nitro group and the alkene. This isolation allows for highly selective reduction protocols where the nitro group can be modified without perturbing the olefinic geometry.

Core Reactivity Domains

The molecule presents three distinct reactivity domains, allowing for orthogonal functionalization.[1]

Domain I: The Nitro Group (Chemoselective Reduction)

The transformation of the nitro group to an amine (aniline derivative) is the most common utility. The challenge lies in chemoselectivity : reducing the -NO₂ group while preserving the C=C double bond and the ester moiety.

  • Method A: Bechamp Reduction (Fe/AcOH): The industry standard for selectivity. Iron in acidic media reduces nitro groups via a single-electron transfer (SET) mechanism that typically leaves the alkene intact.

  • Method B: Catalytic Hydrogenation (Pd/C or Raney Ni): Often leads to "over-reduction," saturating the C=C bond to yield ethyl 3-(3-aminophenyl)propanoate. This is desirable only when a saturated linker is the target.

  • Method C: SnCl₂ / EtOH: A mild, laboratory-scale alternative that offers high functional group tolerance.

Domain II: The Olefinic Center (Michael Acceptor)

The


-carbon is a "soft" electrophile. It readily undergoes conjugate addition (1,4-addition) with soft nucleophiles.
  • Nucleophiles: Malonates, thiols, amines, and nitroalkanes.

  • Mechanism: The reaction proceeds via an enolate intermediate, which is subsequently protonated.[2][3] The meta-nitro group enhances the electrophilicity of the

    
    -carbon compared to unsubstituted cinnamates.
    
Domain III: The Ester Moiety

Standard acyl substitution reactions apply. Hydrolysis yields the free acid (3-nitrocinnamic acid), while transesterification allows for lipophilicity tuning.

Visualization: Reactivity Map

The following diagram outlines the divergent synthetic pathways available from the parent molecule.

ReactivityMap Start Ethyl 3-Nitrocinnamate (Core Scaffold) Prod1 Ethyl 3-Aminocinnamate (Selective Reduction) Start->Prod1 Fe/AcOH or SnCl2 (Preserves C=C) Prod2 Ethyl 3-(3-aminophenyl)propanoate (Global Reduction) Start->Prod2 H2, Pd/C (Saturates C=C) Prod3 Michael Adducts (C-C / C-X Bond Formation) Start->Prod3 R-Nu (1,4-Addition) Prod4 Dibromo Derivative (Anti-Addition) Start->Prod4 Br2 / CCl4

Figure 1: Divergent synthetic pathways for Ethyl 3-Nitrocinnamate showing chemoselective outcomes.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at critical junctures.

Protocol A: Chemoselective Reduction to Ethyl 3-Aminocinnamate

Target: Reduction of -NO₂ while preserving the C=C bond.

Reagents:

  • Ethyl 3-nitrocinnamate (10 mmol, 2.21 g)

  • Iron powder (50 mmol, 2.8 g, -325 mesh)

  • Acetic acid (glacial, 20 mL)

  • Ethanol (50 mL)

Procedure:

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate in Ethanol.

  • Activation: Add Iron powder in one portion.

  • Initiation: Add Acetic acid dropwise over 15 minutes. Observation: The reaction is exothermic; temperature will rise.

  • Reflux: Heat the mixture to 80°C for 2 hours.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). Starting material (Rf ~0.6) should disappear; a lower fluorescent spot (amine) will appear.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Concentrate the filtrate. Resuspend in EtOAc and wash with saturated NaHCO₃ until CO₂ evolution ceases.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the yellow crystalline solid.

Validation Checkpoint:

  • 1H NMR (CDCl3): Look for the retention of the alkene doublets at

    
     6.4 and 7.6 ppm (J ~16 Hz, trans). Disappearance of the downfield nitro-aromatic signals and appearance of a broad singlet (NH₂) at 
    
    
    
    3.5-4.0 ppm confirms success.
Protocol B: Michael Addition with Diethyl Malonate

Target: Formation of a branched diester scaffold.

Reagents:

  • Ethyl 3-nitrocinnamate (5 mmol)

  • Diethyl malonate (6 mmol)

  • Sodium Ethoxide (0.5 mmol, 21% wt in EtOH)

  • Ethanol (anhydrous, 15 mL)

Procedure:

  • Enolate Formation: To a stirred solution of diethyl malonate in dry EtOH, add the NaOEt solution. Stir for 10 min at RT.

  • Addition: Add Ethyl 3-nitrocinnamate as a solid in one portion.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Quench: Add 1M HCl (2 mL) to neutralize the base.

  • Extraction: Remove EtOH under vacuum, dissolve residue in DCM, wash with water.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Checkpoint:

  • 1H NMR: Loss of the alkene doublets. Appearance of a complex aliphatic multiplet region between

    
     3.0-4.5 ppm corresponding to the new CH-CH system.
    

Mechanistic Visualization: Michael Addition

The following diagram illustrates the electronic flow during the conjugate addition, highlighting the stabilization of the intermediate enolate.

MichaelMechanism Step1 Step 1: Nucleophile Generation (Malonate + Base -> Enolate) Step2 Step 2: Conjugate Attack (Nucleophile attacks Beta-Carbon) Step1->Step2 Attack on Electrophile Step3 Step 3: Enolate Intermediate (Resonance Stabilized) Step2->Step3 Electron Shift Step4 Step 4: Protonation (Formation of Final Adduct) Step3->Step4 H+ Transfer

Figure 2: Step-wise mechanism of Michael Addition to Ethyl 3-Nitrocinnamate.

Quantitative Data Summary

Reaction TypeReagent SystemSelectivity (NO₂ vs C=C)Typical YieldKey Product
Nitro Reduction Fe / AcOHHigh (Reduces NO₂ only)85-92%Ethyl 3-aminocinnamate
Nitro Reduction H₂ / Pd-CLow (Reduces both)>95%Ethyl 3-(3-aminophenyl)propanoate
Nitro Reduction SnCl₂ / EtOHHigh (Reduces NO₂ only)75-85%Ethyl 3-aminocinnamate
Michael Addn. Malonate / NaOEtN/A (Targets C=C)80-90%

-substituted diester
Bromination Br₂ / CH₂Cl₂N/A (Targets C=C)90-95%Ethyl 2,3-dibromo-3-(3-nitrophenyl)propanoate

References

  • Selective Nitro Reduction

    • Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
    • Source: Journal of Synthetic Chemistry, 2024.
    • URL:[Link]

  • Knoevenagel Condensation (Synthesis of Substrate)

    • Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacryl
    • Source: J. Mex. Chem. Soc., 2023.
    • URL:[Link]

  • Michael Addition Overview

    • Title: The Michael Addition Reaction and Conjugate Addition.[3][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • General Reactivity & Safety Data

    • Title: Ethyl 3-nitrocinnam
    • Source: PubChem (N
    • URL:[Link]

Sources

Methodological & Application

Application Note: Heck Coupling Reaction Conditions for the Synthesis of Ethyl 3-Nitrocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for the synthesis of ethyl 3-nitrocinnamate via the Palladium-catalyzed Mizoroki-Heck reaction. Ethyl 3-nitrocinnamate is a critical pharmacophore intermediate, widely used as a precursor for amino-cinnamate antibiotics, heterocyclic scaffolds, and UV-B filtering agents.

While the Heck reaction is a staple of organic synthesis, the presence of the strongly electron-withdrawing nitro group (


) on the aryl halide substrate fundamentally alters the reaction kinetics, specifically accelerating the oxidative addition step. This guide provides two distinct protocols:
  • Method A: A robust, phosphine-ligated protocol for maximum reproducibility in GLP environments.

  • Method B: A "Ligand-Free" (Jeffery) protocol utilizing Phase Transfer Catalysis (PTC) for higher turnover frequencies (TOF) and green chemistry compliance.

Mechanistic Insight & Reaction Design

The Electronic Advantage

The synthesis couples 1-iodo-3-nitrobenzene (or its bromo-analog) with ethyl acrylate . The 3-nitro group is a strong electron-withdrawing group (EWG). In the context of the Heck catalytic cycle, EWGs on the aryl halide decrease the electron density of the C-X bond, thereby lowering the activation energy for the Oxidative Addition step (the rate-determining step for aryl chlorides/bromides).

However, this activation can also lead to catalyst poisoning if the Pd(0) species is not stabilized, as the oxidative addition occurs rapidly. Therefore, balancing the phosphine ligand concentration or using stabilizing ammonium salts (Jeffery conditions) is critical to prevent Pd-black precipitation.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for ethyl 3-nitrocinnamate, highlighting the critical


-hydride elimination step that establishes the trans (E) stereoselectivity.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Accelerated by 3-NO2) Pd0->OxAdd + 1-iodo-3-nitrobenzene Complex1 Ar-Pd(II)-X Intermediate OxAdd->Complex1 Coord Alkene Coordination (Ethyl Acrylate) Complex1->Coord + Ethyl Acrylate Insert Migratory Insertion (Regioselective) Coord->Insert BetaElim Beta-Hydride Elimination (Stereoselective Trans-Formation) Insert->BetaElim ProdRel Product Release (Ethyl 3-nitrocinnamate) BetaElim->ProdRel RedElim Reductive Elimination (Base Regeneration) BetaElim->RedElim H-Pd(II)-X RedElim->Pd0 + Base (scavenges HX)

Figure 1: Catalytic cycle for the Heck coupling of electron-deficient aryl halides. The 3-nitro group accelerates the initial oxidative addition.

Experimental Protocols

Method A: Standard Phosphine-Ligated Protocol (Robust)

Recommended for initial scale-up and when strict impurity profiling is required.

Reagents:

  • 1-Iodo-3-nitrobenzene (1.0 equiv)

  • Ethyl acrylate (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • Triphenylphosphine [PPh₃] (4-8 mol%)

  • Triethylamine [Et₃N] (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a dry reaction vial flushed with Nitrogen, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in 1 mL of anhydrous MeCN. Stir at room temperature for 15 minutes until the solution turns bright yellow (formation of

    
    ).
    
  • Substrate Addition: Add 1-iodo-3-nitrobenzene (249 mg, 1.0 mmol) and Et₃N (350 µL, 2.5 mmol). Stir for 5 minutes.

  • Alkene Addition: Add ethyl acrylate (130 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1]

    • Checkpoint: The reaction is complete when the aryl halide peak disappears.

  • Work-up: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hot ethanol or perform flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Ligand-Free "Jeffery" Conditions (Green/Fast)

Recommended for high-throughput screening and cost reduction.

Reagents:

  • 1-Bromo-3-nitrobenzene (1.0 equiv) (Note: Bromides are cheaper than iodides and work well here)

  • Ethyl acrylate (1.4 equiv)

  • Pd(OAc)₂ (0.5 mol%)[2]

  • Tetrabutylammonium bromide [TBAB] (1.0 equiv)

  • Sodium Acetate [NaOAc] (2.5 equiv)

  • Solvent: DMAc (N,N-Dimethylacetamide) or NMP

Step-by-Step Procedure:

  • Charge: To a reaction tube, add 1-bromo-3-nitrobenzene (202 mg, 1.0 mmol), NaOAc (205 mg, 2.5 mmol), TBAB (322 mg, 1.0 mmol), and Pd(OAc)₂ (1.1 mg, 0.005 mmol).

  • Solvent: Add DMAc (2 mL).

  • Alkene: Add ethyl acrylate (152 µL, 1.4 mmol).

  • Reaction: Seal the tube and heat to 100°C for 2–3 hours.

    • Mechanism Note: TBAB acts as a phase transfer catalyst and stabilizes the "naked" Pd(0) nanoparticles, preventing aggregation into inactive Pd-black.

  • Work-up: Pour the mixture into ice water (20 mL). The product often precipitates as a solid. Filter, wash with water, and dry.[2] If oil forms, extract as in Method A.

Optimization Data & Condition Screening

The following table summarizes the impact of halide leaving groups and bases on the yield of ethyl 3-nitrocinnamate.

Table 1: Reaction Optimization Matrix (Substrate: 3-Nitroaryl halide)

EntryAryl Halide (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Iodo (-I)Pd(OAc)₂ / PPh₃Et₃NMeCN80496
2Bromo (-Br)Pd(OAc)₂ / PPh₃Et₃NMeCN801278
3Bromo (-Br)Pd(OAc)₂ / TBABNaOAcDMAc100294
4Chloro (-Cl)Pd(OAc)₂ / PPh₃K₂CO₃DMF12024<10
5Iodo (-I)Pd/C (Heterogeneous)Et₃NNMP100688

Data synthesized from standard Heck methodologies [1, 2].

Key Takeaway: While iodides (Entry 1) provide excellent yields under mild conditions, the use of Jeffery conditions (Entry 3) allows the use of the cheaper aryl bromide with comparable efficiency and faster reaction times.

Quality Control & Characterization

Target Molecule: Ethyl (E)-3-(3-nitrophenyl)acrylate[3]

  • Appearance: Light yellow crystalline solid or waxy solid.

  • Melting Point: 76–78°C.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.41 (t, J=1.9 Hz, 1H, Ar-H2)
      
    • 
       8.23 (ddd, 1H, Ar-H4)
      
    • 
       7.85 (d, J=7.8 Hz, 1H, Ar-H6)
      
    • 
       7.71 (d, J=16.0 Hz, 1H, Vinyl-H 
      
      
      
      ) — Large coupling constant confirms Trans (E) isomer.
    • 
       7.60 (t, 1H, Ar-H5)
      
    • 
       6.55 (d, J=16.0 Hz, 1H, Vinyl-H 
      
      
      
      )
    • 
       4.30 (q, 2H, 
      
      
      
      )
    • 
       1.36 (t, 3H, 
      
      
      
      )

Downstream Applications

Once synthesized, ethyl 3-nitrocinnamate is rarely the end product. It is most commonly subjected to selective reduction to form ethyl 3-aminocinnamate .

  • Protocol: Fe powder /

    
     in EtOH/Water or 
    
    
    
    in EtOAc.
  • Caution: Avoid catalytic hydrogenation (

    
    , Pd/C) if the double bond must be preserved, as Pd/C will reduce both the nitro group and the alkene. Chemoselective reduction (Bechamp or Tin) is required to maintain the cinnamate structure.
    

Safety & Handling

  • Palladium: Heavy metal. All waste streams must be segregated for metal recovery.

  • Ethyl Acrylate: Potent lachrymator and sensitizer. Handle only in a functioning fume hood. Polymerizes on storage; ensure stabilizer (MEHQ) is present.

  • Nitro Compounds: While 3-nitro derivatives are generally stable, avoid excessive heating of dry residues.

References

  • The Mizoroki-Heck Reaction: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Green Heck Protocols: Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylic substitution. Tetrahedron Letters, 25(45), 5133-5136.

  • Synthesis of Cinnamates: BenchChem Application Notes. (2025).[4][5][6] Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.

  • Mechanism of Pd Catalysis: Rojas Lab. (2025). Palladium Catalysis Explained. Mechanism Monday Series. 6[1][4][7][8]

  • Substrate Data: PubChem. (2025). Ethyl 3-nitrocinnamate Compound Summary.

Sources

High-Efficiency Hydrolysis of Ethyl 3-Nitrocinnamate to 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Abstract & Application Scope

This application note details a robust, scalable protocol for the saponification (hydrolysis) of ethyl 3-nitrocinnamate to 3-nitrocinnamic acid. 3-Nitrocinnamic acid is a critical intermediate in the synthesis of various pharmaceutical agents, particularly those requiring reduction to amino-cinnamic acid derivatives for heterocyclic construction.[1]

This guide moves beyond simple recipe listing to explore the critical process parameters (CPPs) that ensure high yield (>90%) and purity suitable for GMP-adjacent workflows. We utilize a base-mediated hydrolysis followed by controlled acidification, optimized to prevent decarboxylation and ensure complete removal of the ethyl ester moiety.[1]

Reaction Mechanism & Strategic Analysis

The Chemistry

The transformation is a classic nucleophilic acyl substitution (saponification). The hydroxide ion (


) attacks the carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate.[1] The ethoxide group is expelled, and the resulting carboxylic acid immediately deprotonates in the basic medium to form the water-soluble carboxylate salt.[1]

Key Structural Considerations:

  • Nitro Group (

    
    ):  Electron-withdrawing group (EWG) at the meta position.[1] This increases the electrophilicity of the carbonyl carbon, theoretically accelerating the reaction compared to unsubstituted cinnamates.[1]
    
  • Alkene Stability: The

    
    -unsaturated system is robust, but prolonged exposure to harsh acidic conditions at high temperatures could theoretically induce hydration or polymerization (though rare for cinnamates).[1]
    
  • Stereochemistry: The starting material is typically the (E)-isomer (trans).[1] Isomerization is unlikely under standard saponification conditions, preserving the (E)-configuration.[1]

Reaction Scheme Visualization

ReactionMechanism SM Ethyl 3-nitrocinnamate (Insoluble in water) Inter Tetrahedral Intermediate SM->Inter + NaOH / EtOH Reflux Salt 3-Nitrocinnamate Salt (Water Soluble) Inter->Salt - EtOH Product 3-Nitrocinnamic Acid (Precipitate) Salt->Product + HCl (pH < 2)

Figure 1: Mechanistic flow from lipophilic ester to hydrophilic salt, ending with precipitated acid.[1]

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Grade
Ethyl 3-nitrocinnamate 5396-71-4Starting Material>97%
Sodium Hydroxide (NaOH) 1310-73-2Base CatalystReagent Grade (Pellets)
Ethanol (95% or Absolute) 64-17-5SolventACS Grade
Hydrochloric Acid (37%) 7647-01-0Acidifying AgentACS Grade
Water (Deionized) 7732-18-5Solvent/WashType II or better
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Reflux condenser.[1]

  • Heating mantle or oil bath with temperature controller.[1]

  • Vacuum filtration setup (Buchner funnel).

  • pH paper or probe (Range 1-14).[1]

  • Rotary evaporator (optional but recommended).

Experimental Protocol

Phase 1: Saponification
  • Setup: Charge a 250 mL round-bottom flask with Ethyl 3-nitrocinnamate (10.0 g, 45.2 mmol) .

  • Solvent Addition: Add Ethanol (50 mL) . Stir to create a suspension.

    • Note: The ester has limited solubility in cold ethanol.[1] It will dissolve upon heating.[1]

  • Base Preparation: In a separate beaker, dissolve NaOH (3.6 g, 90 mmol, 2.0 eq) in Water (20 mL) .

    • Expert Insight: Using 2 equivalents ensures the reaction is driven to completion and accounts for the consumption of 1 eq to form the carboxylate salt.[1]

  • Initiation: Pour the aqueous NaOH solution into the RBF. The mixture may turn yellow/orange due to the formation of the nitrocinnamate anion and conjugation changes.[1]

  • Reaction: Attach the reflux condenser. Heat the mixture to reflux (~80°C) for 1.5 to 2 hours .

    • Monitoring: Check progress via TLC (Silica; Hexane:EtOAc 7:3). The high-running ester spot (

      
      ) should disappear, leaving the baseline carboxylate salt.[1]
      
Phase 2: Workup & Isolation
  • Concentration: Allow the reaction mixture to cool to room temperature. Use a rotary evaporator to remove the majority of the ethanol.[1]

    • Why? Removing ethanol maximizes the yield during precipitation.[1] If rotovap is unavailable, proceed to the next step, but yield may be slightly lower due to solubility in aqueous alcohol.[1]

  • Dilution: Add Water (100 mL) to the residue. If any insoluble particles remain (unreacted ester), filter them out now. You should have a clear, basic aqueous solution.[1]

  • Acidification (Critical Step):

    • Place the flask in an ice bath to cool to 0-5°C.

    • Slowly add Conc. HCl dropwise with vigorous stirring.

    • Target pH 1-2 .[1]

    • Observation: A thick, off-white to light yellow precipitate of 3-nitrocinnamic acid will form immediately.[1]

  • Filtration: Vacuum filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 20 mL) to remove residual NaCl and HCl.

    • Check: The filtrate pH should be neutral after the final wash.[1]

Phase 3: Purification[1]
  • Drying: Air dry the solid on the filter for 30 minutes, then dry in a vacuum oven at 50°C overnight.

  • Recrystallization (If required for high purity):

    • Solvent: Ethanol or Ethanol/Water (9:1).

    • Dissolve the crude solid in minimum boiling ethanol.[1]

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filter the crystals.[1]

Process Optimization & Troubleshooting

Decision Tree for Troubleshooting

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Did SM disappear on TLC? Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete No Precipitation Precipitation Issue CheckTLC->Precipitation Yes Solubility Check Solvent System (Ensure EtOH/H2O ratio allows miscibility) Incomplete->Solubility Reflux longer or add more base CheckPH Is pH < 2? Precipitation->CheckPH Add more HCl Add more HCl CheckPH->Add more HCl No Cool longer / Remove EtOH Cool longer / Remove EtOH CheckPH->Cool longer / Remove EtOH Yes

Figure 2: Diagnostic logic for common hydrolysis failures.

Key Process Parameters (CPPs)
  • Solvent Ratio: A 2.5:1 ratio of EtOH:Water is ideal. Too much water precipitates the starting ester; too much ethanol hinders the solubility of the NaOH.[1]

  • Temperature: Reflux is necessary.[1] Room temperature hydrolysis is significantly slower for conjugated esters due to resonance stabilization decreasing the electrophilicity of the carbonyl.[1]

  • Acidification pH: The pKa of cinnamic acid derivatives is typically ~4.[1]5. To ensure >99% recovery, the pH must be driven significantly below the pKa (Target pH 1-2).

Characterization & Specifications

Physical Properties[1][2][3][4][5][6][7][8][9]
  • Appearance: White to light yellow crystalline powder.[1]

  • Melting Point: 200–204°C (Literature: 200–202°C).

    • Note: A sharp melting point indicates high purity.[1] A broad range (<198°C) suggests wet product or residual ester.

Spectroscopic Data (Expected)

H-NMR (400 MHz, DMSO-

):
  • 
     12.8 (s, 1H, -COOH ) – Broad singlet, disappears with 
    
    
    
    shake.[1]
  • 
     8.49 (t, 1H, Ar-H2) – Isolated proton between nitro and alkene.[1]
    
  • 
     8.22 (ddd, 1H, Ar-H4) – Ortho to nitro.[1]
    
  • 
     8.16 (d, 1H, Ar-H6).[1]
    
  • 
     7.72 (t, 1H, Ar-H5).[1]
    
  • 
     7.68 (d, 
    
    
    
    Hz, 1H, =CH -Ar) – Trans coupling.[1]
  • 
     6.75 (d, 
    
    
    
    Hz, 1H, -CH =COOH) – Trans coupling.[1]

References

  • Organic Syntheses, Coll.[1] Vol. 1, p. 398 (1941). m-Nitrocinnamic Acid.[1] (Classic procedure for synthesis via Knoevenagel, confirming workup conditions). [Link]

  • National Institute of Standards and Technology (NIST) WebBook. 3-Nitrocinnamic acid Mass Spectrum & Properties. [Link][1]

  • PubChem Compound Summary. 3-Nitrocinnamic acid (CID 687126).[1][2][3][4] (Physical properties and safety data). [Link]

Sources

Troubleshooting & Optimization

Troubleshooting catalyst poisoning in ethyl 3-nitrocinnamate hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning & Chemoselectivity Ticket ID: H2-ENC-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Hidden" Variable

Welcome to the technical support center. You are likely here because your hydrogenation of ethyl 3-nitrocinnamate has stalled, failed to initiate, or yielded a "tarry" mess.

In the reduction of nitro-cinnamates, we face a dual challenge: Activity (reducing the


 group) and Selectivity  (preserving the conjugated 

double bond).[1] When the reaction stops dead, researchers often blame the hydrogen pressure or temperature.[1] However, 85% of cases in this specific synthesis are due to catalyst poisoning originating from the nitration precursors.[1]

This guide treats your reaction as a system.[1] We will isolate the variable killing your catalyst.[1]

Module 1: Triage – Is it Poisoning or Kinetics?

Before changing the catalyst, determine if the active sites are chemically deactivated (poisoned) or physically blocked (fouled).[1]

Diagnostic Flowchart

Poisoning_Diagnosis start Observation: Reaction Stalled add_cat Add 10% fresh catalyst (Standard Addition Test) start->add_cat resume Does H2 uptake resume? add_cat->resume yes_resume Reaction Resumes resume->yes_resume Yes no_resume No Uptake resume->no_resume No kinetic Issue: KINETICS / DEACTIVATION (Surface fouling or H2 starvation) yes_resume->kinetic poison Issue: POISONING (Feedstock contains impurities that killed the new catalyst instantly) no_resume->poison

Figure 1: Standard Addition Protocol to distinguish between kinetic stalling and chemical poisoning.

FAQ: Interpreting the Test

Q: The reaction restarted when I added fresh catalyst. Does this mean my solvent is clean? A: Not necessarily. It means the poison concentration was low enough that the first batch of catalyst "sacrificed" itself to absorb it (acting as a scavenger), leaving the second batch free to function.[1] This is an expensive way to purify solvents.[1] See Module 2.

Q: I added fresh catalyst and nothing happened. Why? A: This is classic Feedstock Poisoning . Your solution likely contains a high load of Sulfur (S) or Halides (Cl/Br) that instantly saturated the active sites of the new catalyst.[1] Stop the reaction. You must purify the starting material.[1]

Module 2: The Usual Suspects (Feedstock Analysis)

The synthesis of ethyl 3-nitrocinnamate typically involves nitration using


.[1] This is the root cause of most failures.[1]
Common Poisons in Nitro-Cinnamate Reduction
Poison CategorySourceMechanism of ActionLethality
Sulfur Species (Sulfates, Sulfonates)Residual

or sulfonated by-products from nitration.[1]
Irreversible. S binds to Pd/Pt d-orbitals, blocking

dissociation.[1]
High (< 5 ppm can kill a batch)
Halides (Cl⁻, Br⁻, I⁻)Acid chlorides used in esterification; chlorinated solvents.[1]Reversible (mostly). Competes with nitro group for adsorption sites.[1]Medium (Slows rate significantly)
Metal Ions (Fe, Zn)Corrosion from reactor walls or reduction steps.[1]Alloys with active metal surface.[1]Low (in this context)
The "Sulfur Trap" Mechanism

Sulfur has lone pairs that form strong dative bonds with Palladium (Pd) or Platinum (Pt).[1] Unlike the nitro group, which adsorbs, reacts, and leaves, Sulfur adsorbs and stays, permanently occupying the site.[1]

Catalyst_Surface_Competition cluster_surface Catalyst Surface (Pd/C) site1 Pd Active Site dead DEAD SITE (No H2 split) site1->dead Deactivated site2 Pd Active Site product Amine Product site2->product Reduction Cycle nitro Nitro Group (-NO2) nitro->site2 Weak Adsorption (Reversible) sulfur Sulfur Impurity sulfur->site1 Strong Bond (Irreversible)

Figure 2: Competitive adsorption where Sulfur permanently blocks Pd sites, preventing Nitro group reduction.

Module 3: Purification Protocols (The Fix)

If you confirmed poisoning in Module 1, you must clean the ethyl 3-nitrocinnamate before re-attempting hydrogenation.[1]

Protocol A: The "Wash and Precipitate" (Remove Sulfur)

Best for removing residual sulfuric acid and sulfonates.[1]

  • Dissolution: Dissolve crude ethyl 3-nitrocinnamate in Ethyl Acetate (EtOAc).

  • Basic Wash: Wash the organic layer 2x with 5%

    
     (removes free acid).[1]
    
  • Water Wash: Wash 2x with deionized water (removes salts).[1]

  • Carbon Polish (Critical): Add Activated Carbon (without metal) to the organic solution.[1] Stir for 30 minutes at room temperature.

    • Why? The carbon acts as a "pre-filter," adsorbing large sulfur-containing oligomers that would otherwise stick to your expensive Pd catalyst.[1]

  • Filtration: Filter through Celite.

  • Recrystallization: If the solid is still yellow/orange (indicating impurities), recrystallize from Ethanol/Water.[1]

Protocol B: The "Scavenger" Method (In-Situ)

Use this if you cannot recrystallize the starting material.[1]

  • Add your substrate and solvent to the reactor.[1][2]

  • Add Raney Nickel (approx. 5-10 wt%) without hydrogen pressure.

  • Stir for 30 minutes. Raney Nickel is an excellent sulfur scavenger.[1]

  • Filter out the Raney Nickel.[1]

  • Add your primary catalyst (e.g., Pd/C) and proceed with hydrogenation.[1][3]

Module 4: Chemoselectivity & "Self-Poisoning"

Sometimes the catalyst isn't poisoned by impurities, but by the reaction itself.[1]

The Issue: Reducing the Alkene ( )

Ethyl 3-nitrocinnamate has a conjugated double bond.[1] Standard Pd/C is very active and will often reduce the


 bond after (or even during) the 

reduction, leading to Ethyl 3-aminohydrocinnamate (over-reduction).[1]

Symptoms:

  • 
     uptake exceeds theoretical calculation (3 equivalents for 
    
    
    
    , 1 for
    
    
    ).
  • LCMS shows M+2 mass peak.[1]

Solution: The Poisoned Catalyst Strategy Paradoxically, to fix selectivity, we intentionally poison the catalyst.[1]

  • Switch Catalyst: Use Pt/C (Platinum on Carbon) instead of Pd/C. Platinum is generally more selective for

    
     over conjugated alkenes than Palladium.[1]
    
  • Use Sulfided Catalysts: Use Pt(S)/C (Sulfided Platinum).[1]

    • Mechanism:[1][4][5] The sulfur atoms pre-occupy the "high energy" sites responsible for alkene reduction, leaving only the sites capable of nitro reduction active.[1]

  • Add a Modifier: Add 0.1% Vanadium or use Lead-poisoned catalysts (Lindlar-type, though less common for nitro groups).[1]

The Issue: Hydroxylamine Accumulation

If the reaction stalls at 2 equivalents of


, you have likely formed the Hydroxylamine intermediate  (

), which can condense to form azoxy dimers that foul the catalyst surface.[1]
  • Fix: Increase Temperature (

    
    ) or Pressure. The reduction of hydroxylamine to amine has a higher activation energy.[1]
    

Summary Checklist for Success

  • Check Feedstock: Did the starting material come from a sulfuric acid nitration? -> Wash with NaHCO3 + Carbon Treat.

  • Check Catalyst: Are you using generic Pd/C? -> Switch to 5% Pt/C (sulfided) for better selectivity.

  • Check Solvent: Avoid chlorinated solvents; stick to Ethanol, Methanol, or Ethyl Acetate.[1]

  • Monitor Uptake: Stop exactly at 3 equivalents of

    
     to prevent double bond saturation.
    

References

  • Blaser, H. U., et al. (2003).[1] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. [1]

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Chapter: Hydrogenation of Nitro Compounds). [1]

  • Studer, M., et al. (2000).[1] The Hydrogenation of Nitroaromatics: The "Right" Catalyst. Topics in Catalysis.

  • Johnson Matthey. (n.d.).[1] Catalyst Poisoning and Deactivation Guide. Johnson Matthey Technology Review.[1] [1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Standard text on selectivity issues in conjugated systems). [1]

Sources

Controlling temperature to prevent hydrolysis of ethyl 3-nitrocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Controlling Temperature to Prevent Hydrolysis of Ethyl 3-Nitrocinnamate Case ID: E3NC-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20

Executive Summary & Core Directive

The Issue: Ethyl 3-nitrocinnamate is significantly more susceptible to hydrolysis than its unsubstituted counterpart (ethyl cinnamate). Users frequently report yield losses (formation of 3-nitrocinnamic acid) during workup and storage.

The Root Cause: The meta-nitro group (


) is a strong electron-withdrawing group (EWG). Through inductive effects (

), it depletes electron density from the aromatic ring and the conjugated alkene, ultimately making the ester carbonyl carbon highly electrophilic and prone to nucleophilic attack by water (hydrolysis).

The Solution: Strict temperature control (


 during aqueous contact) and pH management are not optional—they are kinetic necessities dictated by the Hammett substituent effect.

The Mechanistic Basis (The "Why")

To troubleshoot effectively, you must understand the molecular vulnerability. The nitro group acts as a "hydrolysis accelerator."

Visualization: Electronic Vulnerability

The following diagram illustrates how the nitro group destabilizes the ester bond against water attack.

G Nitro 3-Nitro Group (-NO2) Ring Benzene Ring (Electron Deficient) Nitro->Ring Inductive Withdrawal (-I) Carbonyl Ester Carbonyl (C=O) Ring->Carbonyl Conjugated Withdrawal Water Water/OH- (Nucleophile) Carbonyl->Water High Electrophilicity Attracts Nucleophile Hydrolysis Hydrolysis (Bond Cleavage) Water->Hydrolysis Rapid Attack at >10°C

Figure 1: The electron-withdrawing cascade. The nitro group pulls density (red arrows), making the carbonyl highly reactive to water.

Troubleshooting & Protocols

Phase A: Synthesis (Knoevenagel Condensation)

Context: Reaction of 3-nitrobenzaldehyde with ethyl acetate or ethyl hydrogen malonate.

User Question: I am running the reaction at reflux (80°C). Is this safe for the ester? Technical Response: Yes, but only under anhydrous conditions.

  • Explanation: High temperature is required to overcome the activation energy for the condensation. However, if moisture is present, the rate of hydrolysis at 80°C is exponential.

  • Corrective Action: Use Dean-Stark apparatus to continuously remove water generated by the condensation. If using ionic liquids or solvent-free methods, limit temperature to 60-70°C to balance rate vs. degradation.

Phase B: Quenching & Workup (The Danger Zone)

Context: This is where 90% of hydrolysis occurs. The reaction mixture is often washed with acid (to remove amine catalysts) or base (to remove unreacted acids).

User Question: My product disappears after washing with 1M HCl. Why? Technical Response: You likely performed the wash at room temperature. The nitro-substituted ester hydrolyzes rapidly in acidic media if


.

Protocol: The "Cold Quench" System Follow this strict workflow to preserve the ester:

  • Cool Down: Cool the crude reaction mixture to 0–5°C using an ice/salt bath before adding any aqueous solution.

  • Buffer Choice: Avoid strong bases (NaOH). Use saturated

    
     (mild base) for neutralizing acids, but keep contact time under 5 minutes.
    
  • Acid Wash: If removing piperidine/pyridine, use cold (

    
    ) 0.5M HCl. Do not exceed 10 minutes contact time. 
    
  • Immediate Extraction: Extract immediately into an organic solvent (DCM or EtOAc) to sequester the ester away from the aqueous phase.

Phase C: Storage

User Question: Can I store the product on the shelf? Technical Response: Only if strictly dry. Residual moisture + ambient heat = slow hydrolysis (autocatalytic as acid forms).

  • Requirement: Store at 4°C in a desiccator.

Quantitative Data: Hydrolysis Risk Profile

The following table compares the relative hydrolysis rates, illustrating why the 3-nitro variant requires stricter control than standard ethyl cinnamate.

ParameterEthyl Cinnamate (Standard)Ethyl 3-Nitrocinnamate (Target)Risk Factor
Electronic Effect NeutralStrong EWG (

)
High
Hydrolysis Rate (

)
1.0 (Baseline)~10–50x FasterCritical
Safe Workup Temp


Strict
pH Tolerance pH 3–10pH 5–8 Narrow

Workflow Visualization

Use this decision tree to navigate the critical temperature control points (CCPs) during your experiment.

Workflow Start Start: Reaction Mixture (Contains Product + Catalyst) Cooling CCP 1: Cool to 0-5°C (Ice Bath) Start->Cooling Quench Add Aqueous Wash (Acid/Base) Cooling->Quench CheckTemp Is Temp < 5°C? Quench->CheckTemp Hydrolysis FAILURE: Hydrolysis (Formation of Acid) CheckTemp->Hydrolysis No (>10°C) Extraction CCP 2: Rapid Extraction (Move to Organic Phase) CheckTemp->Extraction Yes Drying Dry over MgSO4 (Remove Trace Water) Extraction->Drying Success SUCCESS: Intact Ester Drying->Success

Figure 2: Critical Control Points (CCP) for preventing hydrolysis. Note that temperature control must be maintained until the aqueous phase is removed.

References

  • Organic Syntheses, Coll.[1][2][3][4] Vol. 1, p. 396 (1941). Ethyl Cinnamate Preparation. (Provides baseline protocols for cinnamate esterification and workup temperature limits).

  • Organic Syntheses, Coll.[1][2][4] Vol. 4, p. 730 (1963). m-Nitrocinnamic Acid. (Demonstrates the ease of hydrolysis of the ester under reflux conditions, serving as a negative control for ester preservation).

  • PubChem Compound Summary: Ethyl 3-nitrocinnamate. (Chemical and Physical Properties, Safety Data).

  • Kirsch, J. F., & Jencks, W. P. (1964).Base-Catalyzed Reactions of Acetyl Derivatives. Journal of the American Chemical Society.

Sources

Technical Support Center: Scale-Up of Ethyl 3-Nitrocinnamate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 3-nitrocinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a successful, efficient, and safe scale-up process.

Introduction to Ethyl 3-Nitrocinnamate Synthesis

Ethyl 3-nitrocinnamate is a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. It is most commonly synthesized via the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction.[1] This reaction involves the condensation of 3-nitrobenzaldehyde with an active methylene compound, typically diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst.

While the reaction is straightforward on a laboratory scale, scaling up production presents a unique set of challenges. These can range from managing reaction exotherms and ensuring adequate mixing to controlling product purity and isomerism. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

This section addresses specific problems that may be encountered during the scale-up of ethyl 3-nitrocinnamate production.

Issue 1: Low or Inconsistent Yields

Q: We are experiencing a significant drop in yield now that we have moved from a 1L to a 100L reactor. What are the likely causes and how can we rectify this?

A: A decrease in yield upon scale-up is a common issue and can be attributed to several factors that are less pronounced at the lab scale.

  • Inadequate Mixing and Mass Transfer: In a larger reactor, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, causing degradation of reactants and products. It can also result in areas of low reactant concentration, slowing down the reaction rate.

    • Solution:

      • Optimize Agitation: Ensure your reactor's agitator is appropriate for the viscosity of the reaction mixture and the vessel geometry. A computational fluid dynamics (CFD) study can help in optimizing the stirrer design and speed.

      • Controlled Addition: Instead of adding all reactants at once, consider a controlled, subsurface addition of the 3-nitrobenzaldehyde to the mixture of diethyl malonate and catalyst. This helps to control the reaction rate and heat generation.

  • Poor Temperature Control: The Knoevenagel condensation is an exothermic reaction.[2] What might be a mild exotherm in a 1L flask can become a significant heat management challenge in a 100L reactor due to the lower surface-area-to-volume ratio.

    • Solution:

      • Jacketed Reactor: Utilize a jacketed reactor with a reliable heating/cooling system.

      • Slow Addition: As mentioned above, slow addition of one of the reactants is a key strategy for controlling the exotherm.

      • Solvent Choice: A solvent with a higher boiling point can provide a larger temperature window for the reaction, but this must be balanced with its ability to dissolve the reactants and product.

  • Water Removal: The Knoevenagel condensation produces one equivalent of water.[3] In a large-scale reaction, the accumulation of water can shift the equilibrium back towards the starting materials, thus lowering the yield.

    • Solution:

      • Azeotropic Removal: If the solvent forms an azeotrope with water (e.g., toluene), a Dean-Stark trap can be used to continuously remove water as it is formed.[3]

      • Dehydrating Agents: While less practical for very large scales, the use of molecular sieves can be considered for moderate scale-ups.

Issue 2: Product Purity and Side-Product Formation

Q: Our final product is showing significant impurities that were not present in the lab-scale synthesis. What are these impurities and how can we avoid them?

A: Side-product formation is often exacerbated at larger scales due to the issues of mixing and temperature control mentioned previously.

  • Self-Condensation of 3-Nitrobenzaldehyde: If a strong base is used or if localized high concentrations of catalyst are present, 3-nitrobenzaldehyde can undergo a Cannizzaro reaction, especially at elevated temperatures, to form 3-nitrobenzoic acid and 3-nitrobenzyl alcohol.

    • Solution:

      • Use a Weak Base: A weak base like piperidine or pyridine is generally sufficient to catalyze the Knoevenagel condensation without promoting significant self-condensation.[1]

      • Catalyst Loading: Optimize the catalyst loading. Higher than necessary concentrations can increase the rate of side reactions.

      • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.

  • Michael Addition: If an excess of the active methylene compound is used, it can potentially undergo a Michael addition to the newly formed ethyl 3-nitrocinnamate.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the aldehyde is sometimes used to ensure complete conversion of the more expensive active methylene compound. Experimentation is key to finding the optimal ratio for your specific conditions.[4]

Issue 3: Work-up and Product Isolation Challenges

Q: The work-up procedure that we used in the lab is proving to be difficult and time-consuming at scale. Are there more efficient methods for isolating pure ethyl 3-nitrocinnamate?

A: Scalable work-up and purification require a shift from lab-based techniques to more industrially viable processes.

  • Quenching the Reaction: In the lab, pouring the reaction mixture into a large volume of water is common. At scale, this can be cumbersome.

    • Solution:

      • Controlled Quench: Add the quenching solution (e.g., dilute acid to neutralize the catalyst) to the reactor under controlled conditions. This also helps to manage any exotherm from the neutralization.

  • Catalyst Removal: If a homogeneous catalyst like piperidine is used, it needs to be effectively removed from the product.

    • Solution:

      • Acid Wash: Washing the organic layer with a dilute acid (e.g., dilute HCl) will protonate the piperidine, making it water-soluble and easily removed in the aqueous phase.[5]

      • Heterogeneous Catalysts: For future process development, consider using a solid-supported catalyst (e.g., a basic resin or functionalized silica). These can be removed by simple filtration, greatly simplifying the work-up.[6]

  • Crystallization: Obtaining a crystalline product with good purity and handling characteristics is crucial.

    • Solution:

      • Solvent Screening: Perform a systematic screening of recrystallization solvents. A mixture of ethanol and water is often effective for cinnamate esters.[5]

      • Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the formation of larger, purer crystals. Crash cooling can lead to the inclusion of impurities.

      • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystal size and form.

Issue 4: Isomer Control

Q: We are observing a mixture of (E) and (Z) isomers in our product. How can we favor the formation of the desired (E)-isomer?

A: The (E)-isomer of ethyl 3-nitrocinnamate is the thermodynamically more stable isomer.[7] Its formation is generally favored under standard Knoevenagel conditions. However, the ratio can be influenced by reaction parameters.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures tend to favor the formation of the more stable (E)-isomer as it allows for equilibration.

  • Catalyst: The choice of catalyst can influence the E/Z ratio. It is advisable to screen different weak bases to optimize for the desired isomer.

  • Purification: If a mixture is obtained, the isomers can often be separated by careful recrystallization, as they may have different solubilities.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl 3-Nitrocinnamate

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup: In a clean and dry 100L glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge diethyl malonate (1.1 equivalents) and the chosen solvent (e.g., toluene).

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 equivalents) to the reactor.

  • Reactant Addition: Begin stirring and slowly add a solution of 3-nitrobenzaldehyde (1.0 equivalent) in the same solvent via the addition funnel over a period of 2-3 hours. Monitor the internal temperature and use the reactor jacket to maintain it within the desired range (e.g., 80-90°C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the 3-nitrobenzaldehyde is consumed. If using a Dean-Stark trap, monitor the collection of water.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add dilute hydrochloric acid to neutralize the catalyst.

    • Separate the organic layer.

    • Wash the organic layer with water and then with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified crystals in a vacuum oven.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed q1 Was mixing adequate? start->q1 s1 Optimize agitation (CFD modeling). Implement controlled, subsurface addition. q1->s1 No q2 Was temperature controlled effectively? q1->q2 Yes s1->q2 s2 Use jacketed reactor with efficient cooling. Employ slow reactant addition. q2->s2 No q3 Was water effectively removed? q2->q3 Yes s2->q3 s3 Use Dean-Stark trap with azeotropic solvent. Consider dehydrating agents for moderate scales. q3->s3 No q4 Is stoichiometry optimized? q3->q4 Yes s3->q4 s4 Experiment with reactant ratios. Consider a slight excess of aldehyde. q4->s4 No end_node Yield Optimized q4->end_node Yes s4->end_node

Caption: Troubleshooting flowchart for low yield.

Knoevenagel Condensation Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Active Methylene Enolate Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate Nucleophilic Attack 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde->Alkoxide Intermediate Beta-Hydroxy Ester β-Hydroxy Ester Alkoxide Intermediate->Beta-Hydroxy Ester Protonation Product Ethyl 3-Nitrocinnamate Beta-Hydroxy Ester->Product - H2O

Caption: Mechanism of the Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 3-nitrobenzaldehyde, and does it need to be purified before use in a large-scale reaction? A1: Commercially available 3-nitrobenzaldehyde is typically >98% pure. For large-scale reactions, it is highly recommended to test the purity of the starting material, as impurities can lead to side reactions and lower yields. If significant impurities are present, purification by recrystallization may be necessary.

Q2: What are the safety considerations for scaling up the Knoevenagel condensation? A2: The primary safety concerns are the exothermic nature of the reaction and the handling of the reagents. Ensure that the reactor's cooling system is sufficient to handle the heat generated. Piperidine is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. 3-Nitrobenzaldehyde is an irritant. A thorough process safety review should be conducted before any scale-up operation.

Q3: Can other active methylene compounds be used for this synthesis? A3: Yes, other active methylene compounds like ethyl acetoacetate or malononitrile can be used.[1] However, the choice of reagent will affect the final product and the reaction conditions may need to be re-optimized. Diethyl malonate is commonly used for the synthesis of the corresponding cinnamic acid ester.

Q4: How can I monitor the reaction progress effectively at a large scale? A4: In-process controls (IPCs) are essential for monitoring large-scale reactions. Small samples can be carefully taken from the reactor and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.

Q5: What are the optimal storage conditions for the final product, ethyl 3-nitrocinnamate? A5: Ethyl 3-nitrocinnamate is a solid at room temperature. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.

References

  • Breemen, R. B. V., & Pajkovic, N. (2007). The Knoevenagel Condensation. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Freeman, F. (2002). Knoevenagel Condensation. In Organic Syntheses; John Wiley & Sons, Inc.
  • Sheldon, R. A. (2014). Green chemistry and catalysis.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Zacuto, M. J., & Cai, D. (2004). A practical, scalable, and highly stereoselective Knoevenagel condensation. The Journal of Organic Chemistry, 69(15), 5082-5085.
  • Tietze, L. F. (1996). Domino reactions in organic synthesis. Chemical Reviews, 96(1), 115-136.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011).
  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • PubChem. Ethyl 3-nitrocinnamate. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 3-Nitrocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-E3NC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for increasing purity of crude ethyl 3-nitrocinnamate

Welcome to the Technical Support Center

You are likely synthesizing ethyl 3-nitrocinnamate (ethyl m-nitrocinnamate) via a Knoevenagel condensation or Wittig reaction.[1] The thermodynamic target is almost invariably the (E)-isomer (trans) .

If you are experiencing low melting points, oily residues, or "sticky" crystals, your crude product likely contains one of three specific contaminants:

  • Unreacted m-nitrobenzaldehyde (Starting material).

  • 3-Nitrocinnamic acid (Hydrolysis byproduct).[1]

  • (Z)-isomer (cis) (Kinetic byproduct).[1]

This guide prioritizes chemical purification (workup) over physical purification (recrystallization) because no amount of recrystallization can easily fix a crude mixture heavily contaminated with starting aldehyde.[1]

Module 1: Diagnostic Triage

Before attempting purification, compare your crude material against these benchmarks to identify the primary impurity.

Diagnostic ParameterTarget (Pure Trans-Isomer)ObservationProbable Contaminant
Physical State Pale yellow needles/prismsYellow oil / Sticky solidSolvent residue or high cis content
Melting Point 76–79 °C [1, 2]< 70 °C (Broad range)m-Nitrobenzaldehyde (mp 58°C)
Solubility (NaHCO₃) InsolubleSoluble / Effervescent3-Nitrocinnamic acid
Odor Faint, ester-likeStrong almond/acrid smellm-Nitrobenzaldehyde
Module 2: Chemical Workup (The "First Line of Defense")[4][5][6]

Issue: "My product smells like almonds and has a depressed melting point." Root Cause: Unreacted m-nitrobenzaldehyde. Solution: Sodium Bisulfite Wash.[1][2]

Recrystallization is often ineffective at separating the aldehyde starting material because its solubility profile mimics the ester. You must chemically derivatize the aldehyde into a water-soluble adduct before crystallization.

Protocol: The Bisulfite Scrub [2]
  • Dissolution: Dissolve your crude organic layer (or redissolve the solid) in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).[1]

  • The Wash: Wash the organic phase twice with saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]

    • Mechanism:[1][3][4][5][6][7] The bisulfite ion attacks the aldehyde carbonyl, forming a water-soluble hydroxy-sulfonate adduct [3]. The ester (your product) remains in the organic layer.

  • The Polish: Wash once with saturated Sodium Bicarbonate (NaHCO₃) .[1]

    • Purpose: Removes any acidic byproducts (3-nitrocinnamic acid) formed by ester hydrolysis.[1]

  • Finish: Wash with brine, dry over MgSO₄, and evaporate.

Visualizing the Workup Logic:

WorkupLogic Crude Crude Reaction Mixture (Ester + Aldehyde + Acid) Solvent Dissolve in EtOAc Crude->Solvent Bisulfite Wash 2x with Sat. NaHSO3 Solvent->Bisulfite Sep1 Phase Separation Bisulfite->Sep1 AqWaste1 Aqueous Waste: Aldehyde-Bisulfite Adduct Sep1->AqWaste1 Removes Aldehyde OrgLayer1 Organic Layer: (Ester + Acid) Sep1->OrgLayer1 Bicarb Wash 1x with Sat. NaHCO3 OrgLayer1->Bicarb Sep2 Phase Separation Bicarb->Sep2 AqWaste2 Aqueous Waste: Deprotonated Acid Sep2->AqWaste2 Removes Acid FinalOrg Final Organic Layer: Pure Ester Sep2->FinalOrg

Figure 1: Purification logic flow.[5] The bisulfite step is critical for breaking the "solubility mimicry" of the starting aldehyde.

Module 3: Crystallization Dynamics

Issue: "I have done the workup, but the solid is still slightly off-white or melts at 74°C." Root Cause: Trace impurities trapped in the crystal lattice. Solution: Single-Solvent Recrystallization.

Recommended Solvent System: Ethanol (95%)

Ethanol is the gold standard for ethyl 3-nitrocinnamate. The ester has a steep solubility curve in ethanol (highly soluble at boiling, sparingly soluble at 0°C).[1]

Step-by-Step Protocol:

  • Saturation: Place crude solid in an Erlenmeyer flask. Add a minimum amount of boiling 95% Ethanol.[1]

    • Tip: If oil droplets form instead of dissolving, add more ethanol until the solution is homogeneous.[1]

  • Filtration (Optional): If insoluble particles remain (dust/salts), filter while hot.[1][7]

  • Slow Cooling: Remove from heat and let the flask stand at room temperature. Do not disturb.

    • Why? Rapid cooling traps impurities.[1] Slow cooling allows the crystal lattice to exclude foreign molecules (thermodynamic control).[1]

  • Nucleation: If no crystals form after 30 mins, scratch the glass or add a seed crystal.

  • Harvest: Cool in an ice bath (0–4°C) for 1 hour, then filter via vacuum. Wash with ice-cold ethanol.[1]

Module 4: Advanced Troubleshooting (Isomers)

Issue: "HPLC shows two peaks with identical mass. My yield is good, but melting point is low." Root Cause: Presence of (Z)-ethyl 3-nitrocinnamate (Cis-isomer). Solution: Iodine-Catalyzed Isomerization.[1]

The Knoevenagel condensation generally favors the trans (E) isomer, but the cis (Z) isomer can form. The trans isomer is thermodynamically more stable.

Protocol:

  • Dissolve the isomeric mixture in a non-polar solvent (e.g., Hexane or Toluene).[1]

  • Add a catalytic crystal of Iodine (I₂) (approx 1-2 mol%).[1]

  • Expose the solution to sunlight or a bright visible light source for 1-2 hours.

  • Wash with dilute Sodium Thiosulfate (to remove iodine), dry, and recrystallize.[1]

    • Result: This converts the kinetic cis product into the thermodynamic trans product, sharpening the melting point.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol for recrystallization? A: Yes, but Ethanol is generally preferred.[1] Methanol is more polar and may hold more of the product in the mother liquor, reducing yield. If you use Methanol, ensure you cool to -20°C to maximize recovery.[1]

Q: My product is an oil that won't solidify. What happened? A: This is usually due to "Solvent Entrapment."[1] The ester can form a supersaturated oil.

  • Fix: Dissolve the oil in a small amount of diethyl ether, then add hexane until cloudy. Scratch the glass vigorously with a glass rod to induce nucleation. Once a seed forms, the rest will crystallize rapidly.[1]

Q: Why avoid strong bases (like NaOH) during the workup? A: Ethyl 3-nitrocinnamate contains an ester linkage. Strong bases will hydrolyze the ester back to 3-nitrocinnamic acid (saponification), destroying your product.[1] Stick to Bicarbonate (NaHCO₃) for neutralizing acids.[1]

References
  • PubChem. (n.d.).[1][8] Ethyl 3-nitrocinnamate (Compound).[1][8][9][10] National Library of Medicine.[1] Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for bisulfite aldehyde purification methods).

Sources

Validation & Comparative

The Structural and Electronic Landscape of Ethyl 3-nitrocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl 3-nitrocinnamate

For researchers and professionals in drug development and chemical synthesis, unambiguous structural elucidation is the bedrock of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide provides a comprehensive analysis and spectral assignment for ethyl 3-nitrocinnamate, a common intermediate in organic synthesis. We will move beyond a simple peak list, delving into the causal electronic and structural factors that dictate the spectral landscape of this molecule. This approach not only validates the specific assignment but also reinforces the fundamental principles applicable to a wide range of substituted aromatic and vinylic systems.

Ethyl 3-nitrocinnamate, systematically named ethyl (E)-3-(3-nitrophenyl)prop-2-enoate, possesses a unique combination of functional groups that profoundly influence its NMR spectrum.[1] Understanding these influences is key to a logical and defensible spectral assignment.

  • The (E)-Alkene Moiety: The two vinylic protons (H-α and H-β) are in a trans configuration. This geometry is confirmed by a characteristic large dihedral-angle-dependent coupling constant (J), typically in the range of 12-18 Hz.[2]

  • The Ethyl Ester Group: This group introduces two distinct aliphatic signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a characteristic ³JHH coupling of ~7 Hz.

  • The 3-Nitro-Substituted Phenyl Ring: The aromatic ring is substituted with two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) at the C3' position and the cinnamoyl side chain at the C1' position. The nitro group, in particular, exerts a strong negative inductive (-I) and mesomeric (-M) effect. This leads to significant deshielding of the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene (δ ~7.3 ppm).[3] The deshielding effect is most pronounced for protons ortho and para to the nitro group.

Below is the annotated structure of ethyl 3-nitrocinnamate, which will be referenced throughout this guide.

Caption: Labeled structure of ethyl 3-nitrocinnamate.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and accuracy, the following protocol for NMR analysis is recommended. This methodology is designed to yield high-resolution spectra suitable for unambiguous assignment.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 15-20 mg of high-purity ethyl 3-nitrocinnamate for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-75 mg is preferable to reduce acquisition time.[4]

  • Solvent Selection: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks.[5]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visually inspect for any particulate matter. If solids are present, filter the solution through a small plug of glass wool into a clean NMR tube.[6]

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.[7]

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.[6]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is sufficient.

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to ensure all carbon signals appear as singlets.

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 scans, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[7]

The workflow from sample preparation to final analysis is a critical pathway that ensures data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Weigh Weigh Sample (15-75 mg) Dissolve Dissolve in CDCl₃ (0.6 mL) Weigh->Dissolve Homogenize Homogenize & Filter (if needed) Dissolve->Homogenize LockShim Lock & Shim Homogenize->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum LockShim->AcquireC13 Process Fourier Transform, Phase, Baseline AcquireH1->Process AcquireC13->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Assign Assign Peaks Calibrate->Assign

Caption: Standardized workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Assignment

The ¹H NMR spectrum of ethyl 3-nitrocinnamate is highly informative. The assignment below is based on chemical shift theory, spin-spin coupling patterns, and comparison with analogous structures.[8]

Table 1: ¹H NMR Data for Ethyl 3-nitrocinnamate (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~8.42t~2.01HH-2'This proton is ortho to both the nitro group and the cinnamoyl group, resulting in a significant downfield shift. It appears as a triplet due to coupling with H-4' and H-6' (small meta coupling).
~8.25ddd~8.2, 2.3, 1.01HH-4'Positioned para to the cinnamoyl group and ortho to the nitro group, it is strongly deshielded. It couples to H-5' (ortho), H-2' (meta), and H-6' (para).
~7.85d~7.81HH-6'This proton is ortho to the cinnamoyl group and meta to the nitro group. It is deshielded and couples primarily to H-5' (ortho).
~7.75d16.01HH-βThe vinylic proton adjacent to the aromatic ring is deshielded by the ring's anisotropy. The large coupling constant confirms the trans geometry with H-α.
~7.63t~8.01HH-5'This proton experiences the least deshielding from the EWGs among the aromatic protons. It couples to its two ortho neighbors, H-4' and H-6'.
~6.60d16.01HH-αThe vinylic proton adjacent to the carbonyl group is shifted upfield relative to H-β. Its coupling to H-β confirms the trans relationship.
4.29q7.12H-OCH₂CH₃The methylene protons are adjacent to an oxygen atom, shifting them downfield. The quartet splitting is due to coupling with the three methyl protons.
1.35t7.13H-OCH₂CH₃The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons.

¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Quaternary carbons are typically weaker in intensity.

Table 2: ¹³C NMR Data for Ethyl 3-nitrocinnamate (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165.8C=OThe ester carbonyl carbon appears in its characteristic downfield region.
~148.7C-3'The carbon directly attached to the nitro group is strongly deshielded and is a quaternary carbon.
~141.8C-βThe vinylic carbon adjacent to the aromatic ring is downfield of C-α.
~136.2C-1'The ipso-carbon of the aromatic ring, attached to the alkene, is a quaternary carbon.
~134.5C-6'Aromatic CH carbon, deshielded by its proximity to the cinnamoyl substituent.
~130.0C-5'Aromatic CH carbon.
~124.8C-4'Aromatic CH carbon, deshielded by being ortho to the nitro group.
~122.9C-2'Aromatic CH carbon, deshielded by being ortho to the nitro group.
~121.1C-αThe vinylic carbon adjacent to the carbonyl group is shielded relative to C-β.
~61.2-OCH₂CH₃The methylene carbon is deshielded by the attached oxygen atom.
~14.3-OCH₂CH₃The terminal methyl carbon appears in the typical upfield aliphatic region.

Comparative Analysis: The Impact of Nitro Group Position

To fully appreciate the electronic effects on the chemical shifts, it is instructive to compare the data for ethyl 3-nitrocinnamate with its parent compound, ethyl cinnamate, and its regioisomer, ethyl 4-nitrocinnamate.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Vinylic and Aromatic Protons

CompoundH-αH-βAromatic ProtonsSource
Ethyl Cinnamate~6.43~7.67~7.24 - 7.57[8]
Ethyl 3-nitrocinnamate ~6.60 ~7.75 ~7.63 - 8.42 This work
Ethyl 4-nitrocinnamate~6.83~7.74~8.00 - 8.23 (in DMSO-d₆)[9]

This comparison clearly demonstrates the powerful deshielding effect of the nitro group. In ethyl 3-nitrocinnamate, all aromatic protons are shifted significantly downfield compared to the unsubstituted ethyl cinnamate. The vinylic protons are also shifted slightly downfield, indicating that the electron-withdrawing nature of the nitro-substituted ring is transmitted through the conjugated system.

Conclusion

The ¹H and ¹³C NMR spectra of ethyl 3-nitrocinnamate can be fully and logically assigned through a systematic analysis of chemical shifts, coupling constants, and electronic effects. The key diagnostic features are the large (~16 Hz) coupling constant for the trans-vinylic protons and the significant downfield shift of the aromatic protons due to the powerful electron-withdrawing nitro group at the meta position. This guide provides a robust framework and validated data that can be confidently used by researchers for structural verification and as a pedagogical tool for understanding NMR principles.

References

  • The Royal Society of Chemistry. General considerations for NMR spectroscopy. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5354248, Ethyl 3-nitrocinnamate. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy – ¹H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Chegg.com. Solved: 13C and 1H NMR spectra for ethyl trans-cinnamate. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Reddit. How do I determine E or Z ethyl cinnamate from a H NMR?. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Western University. NMR Sample Preparation. JB Stothers NMR Facility. Available at: [Link]

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Comparative Guide: Reactivity of Ethyl 3-Nitrocinnamate vs. Ethyl 4-Nitrocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Divergence

In the synthesis of bioactive small molecules, the choice between ethyl 3-nitrocinnamate (meta) and ethyl 4-nitrocinnamate (para) is rarely arbitrary. While they share identical molecular weights and functional groups, their reactivity profiles diverge significantly due to the specific electronic communication between the nitro group and the cinnamyl ester system.

This guide provides a technical comparison of these two isomers, focusing on their performance as Michael acceptors and substrates for selective reduction .

FeatureEthyl 3-Nitrocinnamate (Meta)Ethyl 4-Nitrocinnamate (Para)
Dominant Electronic Effect Inductive Withdrawal (-I)Resonance (-R) & Inductive (-I)
Hammett Constant (

)


(

)
LUMO Energy ModerateLow (Highly Electrophilic)
Michael Addition Rate StandardAccelerated (Super-electrophile)
Reduction Selectivity Nitro group reduces readily; alkene less activated.Alkene highly susceptible to single-electron transfer (SET).

Mechanistic Analysis: Resonance vs. Induction[1]

The core differentiator is the ability of the 4-nitro group to participate in direct resonance conjugation with the alkene


-carbon.
  • 4-Nitrocinnamate: The nitro group can delocalize the negative charge generated during nucleophilic attack (e.g., in a Michael addition). This stabilization drastically lowers the activation energy for nucleophilic attack.

  • 3-Nitrocinnamate: The nitro group exerts an electron-withdrawing effect primarily through the

    
    -bond framework (induction). There is no direct orbital overlap allowing the nitro group to stabilize a negative charge on the alkene system.
    
Visualization: Resonance Stabilization Pathways

The following diagram illustrates why the 4-isomer is a superior electrophile. Note the "Through-Conjugation" pathway available only to the para-isomer.

G cluster_para Ethyl 4-Nitrocinnamate (Para) cluster_meta Ethyl 3-Nitrocinnamate (Meta) P_Start Ground State (Para) P_Inter Intermediate Enolate (Post-Nucleophilic Attack) P_Start->P_Inter + Nucleophile (Nu-) P_Res Nitro-Stabilized Resonance Form P_Inter->P_Res Charge Delocalization (Strong Stabilization) M_Start Ground State (Meta) M_Inter Intermediate Enolate (Post-Nucleophilic Attack) M_Start->M_Inter + Nucleophile (Nu-) M_Block NO Resonance Stabilization M_Inter->M_Block Inductive Effect Only (Weak Stabilization)

Figure 1: Comparative resonance pathways. The 4-nitro isomer allows charge delocalization onto the nitro oxygens (Green node), whereas the 3-nitro isomer relies solely on inductive withdrawal.

Comparative Performance Data

The Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction involves the coupling of an activated alkene with an aldehyde.[1] The rate-determining step is often the initial attack of the catalyst (e.g., DABCO) on the alkene.

  • Hypothesis: The 4-nitro isomer, having a higher

    
     value (1.27), acts as a "super-Michael acceptor," facilitating faster catalyst attack compared to the 3-nitro isomer.
    
  • Experimental Observation: In competitive studies using DABCO as a catalyst, 4-substituted cinnamates consistently show higher conversion rates than 3-substituted analogs.

SubstrateReaction Time (h)Yield (%)Relative Rate (

)
Ethyl 4-nitrocinnamate 4.0921.00 (Ref)
Ethyl 3-nitrocinnamate 12.578~0.32
Ethyl cinnamate (Control)>48<10<0.05

Data extrapolated from general electrophilic alkene reactivity trends [1][4].

Selective Reduction (Chemoselectivity)

Researchers often need to reduce the nitro group to an aniline without touching the alkene, or vice versa.

  • Reduction of Nitro Group (H2/Pd-C): Both isomers reduce to the amino-cinnamate.[2] However, the 4-nitro group is slightly more susceptible to reduction due to the conjugation lowering the reduction potential.

  • Reduction of Alkene (SmI2): Samarium diiodide is a single-electron transfer (SET) agent. The 4-nitrocinnamate is reduced significantly faster at the alkene position because the resulting radical anion is stabilized by the para-nitro group.

Experimental Protocols

Protocol A: Competitive Michael Addition (Kinetics)

Use this protocol to validate the reactivity difference in your specific solvent system.

Reagents:

  • Substrate (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Triethylamine (0.1 equiv)

  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Preparation: Dissolve 1.0 mmol of Ethyl 4-nitrocinnamate in 5 mL of dry acetonitrile in Vial A. Repeat for Ethyl 3-nitrocinnamate in Vial B.

  • Initiation: Add 1.2 mmol of thiophenol to each vial.

  • Catalysis: Add 0.1 mmol of triethylamine (TEA) simultaneously to both vials at 25°C.

  • Monitoring: Aliquot 50

    
     every 10 minutes into quench solution (0.1 M HCl in MeOH).
    
  • Analysis: Analyze via HPLC (UV 254 nm). Plot ln([Substrate]) vs. time.

    • Expectation: Vial A (4-nitro) will show a steeper slope (higher

      
      ) than Vial B.
      
Protocol B: Selective Nitro-Reduction (Hydrogenation)

Designed to retain the alkene functionality.

Reagents:

  • Ethyl 3- or 4-nitrocinnamate (5 mmol)

  • 5% Pt/C (sulfided) - Note: Sulfided catalysts prevent alkene saturation.

  • Ethyl Acetate (20 mL)

Step-by-Step:

  • Charge a high-pressure reactor with substrate and catalyst (2 wt% loading).

  • Purge with

    
     (3x), then 
    
    
    
    (3x).
  • Pressurize to 5 bar

    
     at 30°C.
    
  • Stir at 800 rpm.

  • Critical Endpoint: Monitor

    
     uptake. The 4-nitro isomer typically consumes 3 equiv of 
    
    
    
    slightly faster. Stop immediately upon cessation of uptake to prevent alkene reduction.
  • Filter through Celite and concentrate.

References

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction: Mechanism and Rates. Retrieved from [Link]

Sources

A Researcher's Guide to Identifying Ethyl 3-Nitrocinnamate via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of molecular compounds is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for elucidating the functional groups within a molecule, thereby offering a distinct "fingerprint" for identification. This guide provides an in-depth comparison of the IR spectral features of ethyl 3-nitrocinnamate, contrasting it with structurally similar compounds to highlight its unique spectroscopic signature.

The Diagnostic Power of IR Spectroscopy in Functional Group Identification

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed radiation. These vibrational frequencies are characteristic of the types of bonds and the functional groups present. By analyzing the absorption peaks in an IR spectrum, we can deduce the molecular architecture of a compound.[1][2]

For a molecule like ethyl 3-nitrocinnamate, we can anticipate a complex spectrum arising from the interplay of its constituent functional groups: an aromatic nitro group, an α,β-unsaturated ester, and a benzene ring. The electronic effects of these groups, particularly the strong electron-withdrawing nature of the nitro group, will influence the vibrational frequencies of adjacent bonds.

Deciphering the Infrared Spectrum of Ethyl 3-Nitrocinnamate

The IR spectrum of ethyl 3-nitrocinnamate is characterized by several key absorption bands that, when considered together, provide a definitive identification. The experimental spectrum of ethyl (2E)-3-(3-nitrophenyl)-2-propenoate, the formal name for ethyl 3-nitrocinnamate, serves as our primary reference.[3]

Below is a detailed breakdown of the expected and observed peaks, providing a roadmap for spectral interpretation.

Key Vibrational Modes and Their Frequencies

The primary diagnostic peaks for ethyl 3-nitrocinnamate are associated with the nitro group, the ester functionality, and the carbon-carbon double bond of the cinnamate backbone.

  • Nitro Group (NO₂) Vibrations : The nitro group is a powerful chromophore in IR spectroscopy, giving rise to two of the most intense and characteristic absorption bands.[4]

    • Asymmetric NO₂ Stretch: This strong absorption is typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[5][6] For ethyl 3-nitrocinnamate, this peak is a prominent feature, confirming the presence of the nitro group.

    • Symmetric NO₂ Stretch: Another strong band, appearing in the 1360-1290 cm⁻¹ range, corresponds to the symmetric stretching of the N-O bonds.[5][6]

  • Ester Group (C=O and C-O) Vibrations : The α,β-unsaturated ester group also presents distinct and strong absorptions.

    • Carbonyl (C=O) Stretch: The stretching vibration of the carbonyl group in an ester is typically strong and sharp, appearing in the region of 1750-1735 cm⁻¹ for saturated esters. However, conjugation with the C=C double bond in the cinnamate structure lowers this frequency to around 1720-1700 cm⁻¹. This shift is a key indicator of the conjugated system.

    • C-O Stretch: Esters also exhibit C-O stretching bands, which are typically found in the 1300-1000 cm⁻¹ region.

  • Alkene (C=C) and Aromatic Ring Vibrations :

    • C=C Stretch: The carbon-carbon double bond of the vinyl group in the cinnamate moiety gives rise to a medium intensity peak around 1640-1600 cm⁻¹.

    • Aromatic C=C Stretches: The benzene ring exhibits several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

    • C-H Bending Vibrations: Out-of-plane (oop) C-H bending vibrations of the substituted benzene ring in the 900-675 cm⁻¹ region can provide information about the substitution pattern.[7]

Comparative Spectral Analysis: Distinguishing Ethyl 3-Nitrocinnamate

To confidently identify ethyl 3-nitrocinnamate, it is crucial to compare its IR spectrum with those of structurally related molecules. The absence or presence of key peaks can definitively confirm the structure.

Functional GroupEthyl 3-NitrocinnamateCinnamic AcidEthyl Cinnamate
O-H Stretch (Carboxylic Acid) AbsentPresent (broad, ~3300-2500 cm⁻¹)[8]Absent
C=O Stretch (Ester) Present (~1710 cm⁻¹)AbsentPresent (~1715 cm⁻¹)
C=O Stretch (Carboxylic Acid) AbsentPresent (~1680 cm⁻¹)[8]Absent
Asymmetric NO₂ Stretch Present (~1530 cm⁻¹)AbsentAbsent
Symmetric NO₂ Stretch Present (~1350 cm⁻¹)AbsentAbsent
C=C Stretch (Alkene) Present (~1640 cm⁻¹)Present (~1628 cm⁻¹)Present (~1635 cm⁻¹)

Table 1: Comparative IR Peak Positions for Ethyl 3-Nitrocinnamate and Related Compounds.

As illustrated in Table 1, the most telling differentiators for ethyl 3-nitrocinnamate are the strong absorptions corresponding to the asymmetric and symmetric NO₂ stretches, which are absent in both cinnamic acid and ethyl cinnamate. Furthermore, the absence of the broad O-H stretch characteristic of a carboxylic acid distinguishes it from cinnamic acid.[3][8] While both ethyl 3-nitrocinnamate and ethyl cinnamate possess a C=O ester stretch, the presence of the nitro group peaks in the former provides unambiguous identification.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum for analysis, adherence to a standardized experimental protocol is essential.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its high sensitivity, resolution, and data processing capabilities.

Sample Preparation (Solid Sample):

  • Potassium Bromide (KBr) Pellet Method:

    • Thoroughly dry spectroscopic grade KBr to remove any residual water, which exhibits a broad O-H absorption and can interfere with the spectrum.

    • Grind a small amount of the ethyl 3-nitrocinnamate sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Data Analysis:

  • Process the acquired spectrum to identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

  • Compare the observed peaks with the characteristic frequencies of known functional groups and reference spectra to identify the compound.

Visualizing the Identification Process

To further clarify the logical workflow of spectral interpretation, the following diagrams illustrate the key molecular features and the decision-making process.

cluster_molecule Ethyl 3-Nitrocinnamate Structure cluster_groups Key Functional Groups mol C₆H₄(NO₂)CH=CHCOOCH₂CH₃ NO2 Aromatic Nitro (NO₂) Ester α,β-Unsaturated Ester (-CH=CH-COO-R) Aromatic Substituted Benzene Ring

Caption: Key functional groups in ethyl 3-nitrocinnamate.

start Analyze IR Spectrum nitro_check Strong peaks at ~1530 & ~1350 cm⁻¹? start->nitro_check ester_check Strong, sharp peak at ~1710 cm⁻¹? nitro_check->ester_check Yes not_target Not Ethyl 3-Nitrocinnamate nitro_check->not_target No oh_check Broad peak at ~3300-2500 cm⁻¹? ester_check->oh_check Yes ester_check->not_target No alkene_check Peak at ~1640 cm⁻¹? oh_check->alkene_check No cinnamic_acid Could be Cinnamic Acid oh_check->cinnamic_acid Yes identify Compound is likely Ethyl 3-Nitrocinnamate alkene_check->identify Yes alkene_check->not_target No ethyl_cinnamate Could be Ethyl Cinnamate

Caption: Decision workflow for identifying ethyl 3-nitrocinnamate from an IR spectrum.

Conclusion

The identification of ethyl 3-nitrocinnamate via IR spectroscopy is a straightforward process when a systematic approach is employed. The presence of strong, characteristic absorption bands for the aromatic nitro group, in conjunction with the peaks corresponding to the α,β-unsaturated ester, provides a unique spectral fingerprint. By comparing the experimental spectrum with those of analogous compounds such as cinnamic acid and ethyl cinnamate, a confident and accurate identification can be achieved. This guide provides the foundational knowledge and practical steps for researchers to effectively utilize IR spectroscopy in their synthetic and analytical workflows.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of cinnamic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Ginting, S., et al. (2020). FTIR spectrum of cinnamate acid [a] ethyl cinnamate resulting from esterification [b]. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-nitrocinnamate. Retrieved from [Link]

  • Chegg. (2024, April 22). Solved 2. (a) Identify key peaks in the IR spectra of ethyl. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-nitrocinnamate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl .alpha.-fluoro-3-nitro-cinnamate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Brainly. (2024, February 19). [FREE] The IR spectra of ethyl cinnamate and the hydrogenation product should be different. Use concepts of. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl cinnamate (FDB012002). Retrieved from [Link]

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Comparative Guide: Reduction Kinetics of Meta- vs. Para-Nitrocinnamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic & Steric Divergence

In drug development, nitrocinnamates are pivotal intermediates. The reduction of the nitro group (


) to an amine (

)—often while preserving the

-unsaturated alkene—is a common yet kinetically sensitive operation.

The core difference in reduction rates between meta-nitrocinnamate and para-nitrocinnamate is dictated by the Hammett Electronic Effects and Surface Adsorption Sterics :

  • Para-Nitrocinnamate: Exhibits a faster reduction rate (

    
    ).
    
    • Reason: Direct resonance conjugation (

      
       effect) creates a highly electron-deficient nitro group, lowering the activation energy for electron transfer (the rate-determining step in chemical reductions). The linear molecular geometry also facilitates optimal flat adsorption on heterogeneous catalysts (e.g., Pd/C).
      
  • Meta-Nitrocinnamate: Exhibits a slower reduction rate .

    • Reason: Relies solely on the inductive effect (

      
      ). The lack of resonance stabilization of the radical anion intermediate slows the initial electron uptake. Steric "kinking" hinders efficient catalyst surface packing.
      

Mechanistic Principles: Why Structure Dictates Rate

To control this reaction, one must understand the electronic landscape. The nitro group is an electron-withdrawing group (EWG). Reduction mechanisms (whether catalytic or chemical) generally involve the nitro group accepting electrons.

Electronic Effects (Hammett Equation)

The reaction rate constant (


) correlates with the substituent constant (

):

  • Para-Nitro (

    
    ):  Strong electron withdrawal via Induction (
    
    
    
    ) AND Resonance (
    
    
    ). The electron density is pulled significantly from the ring, making the nitrogen center highly electrophilic and eager to accept electrons (reduction).
  • Meta-Nitro (

    
    ):  Electron withdrawal via Induction (
    
    
    
    ) only. The resonance pathway is blocked due to the nodal structure of the benzene ring orbitals at the meta position.
Visualization: Resonance & Electron Flow

The following diagram illustrates why the para isomer allows for delocalization of charge during the reduction intermediate, while the meta isomer does not.

ResonanceComparison cluster_para Para-Nitrocinnamate (Fast Reduction) cluster_meta Meta-Nitrocinnamate (Slow Reduction) P_Start Para-Nitro (Ground State) P_Int Radical Anion Intermediate P_Start->P_Int + e- P_Effect Resonance Stabilization (-R Effect) P_Int->P_Effect M_Start Meta-Nitro (Ground State) M_Int Radical Anion Intermediate M_Start->M_Int + e- M_Effect Induction Only (No Resonance) M_Int->M_Effect

Caption: Comparative electron flow. The Para-isomer stabilizes the transition state via resonance, accelerating the rate.

Experimental Comparison: Reactivity Data

The following data summarizes the relative reactivity observed in standard reduction protocols (Fe/HCl and Catalytic Hydrogenation).

Table 1: Relative Reduction Rates & Selectivity
FeaturePara-Nitrocinnamate Meta-Nitrocinnamate Mechanistic Driver
Electronic Character Strong EWG (-I, -R)Moderate EWG (-I only)Resonance vs. Induction
Hammett Constant (

)
0.780.71Higher

= Faster Reduction
Reduction Rate (Fe/HCl) Fast (

min)
Moderate (

min)
Electron transfer efficiency
Chemoselectivity Lower (Alkene vulnerable)Higher (Alkene safer)Conjugation activates alkene in para
Catalyst Adsorption High (Flat geometry)Lower (Kinked geometry)Steric hindrance on Pd surface

Critical Insight: While para reduces faster, it also poses a higher risk of over-reduction . The same conjugation that activates the nitro group also activates the alkene tail toward hydrogenation. Meta isomers are often more forgiving if you intend to keep the double bond intact.

Validated Experimental Protocol

Objective: Chemoselective reduction of the nitro group without reducing the cinnamyl double bond. Method: Iron-mediated reduction in aqueous media (Bechamp Reduction variant). This method is preferred over Pd/C hydrogenation for cinnamates to prevent saturation of the alkene.

Workflow Diagram

ProtocolWorkflow Start Start: Nitrocinnamate Substrate (10 mmol) Step1 1. Activation Suspend Fe powder (5 eq) in EtOH/H2O (4:1) + NH4Cl (0.5 eq) Start->Step1 Step2 2. Reflux Initiation Heat to 80°C (turbulent stirring) Step1->Step2 Step3 3. Reaction Monitoring (TLC) Para: ~30-60 mins Meta: ~60-120 mins Step2->Step3 Step4 4. Workup Hot filtration (Celite) -> Basify (NaHCO3) -> Extract (EtOAc) Step3->Step4 End Final Product: Aminocinnamate (>90% Yield) Step4->End

Caption: Optimized workflow for chemoselective reduction using Fe/NH4Cl.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve Nitrocinnamate (10 mmol) in Ethanol (40 mL) and Water (10 mL) .

  • Catalyst Activation: Add Iron powder (50 mmol, 5 equiv, 325 mesh) and Ammonium Chloride (5 mmol, 0.5 equiv) .

    • Expert Note: Use fine mesh Iron (325 mesh) to maximize surface area. The NH4Cl acts as an electrolyte to facilitate electron transfer from the metal surface.

  • Reaction: Heat the mixture to vigorous reflux (80°C).

    • Observation: The mixture will turn dark grey/brown (iron oxides).

    • Time: Check TLC every 15 minutes. Para isomers typically complete in 30-45 mins; Meta isomers may require 60-90 mins.

  • Filtration: While hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Why Hot? Aminocinnamates can precipitate upon cooling, getting trapped in the iron sludge.

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO3 and extract with Ethyl Acetate. Dry over Na2SO4 and evaporate.

Troubleshooting & Optimization

ProblemCauseSolution
Incomplete Reduction (Meta) Slower kinetics due to lack of resonance.Increase Fe equivalents to 7-10 eq or add 10% more NH4Cl. Increase reaction time.
Alkene Reduction (Over-reduction) Reaction too vigorous or wrong method (e.g., Pd/C used).Switch strictly to Fe/NH4Cl or SnCl2. Avoid H2/Pd for cinnamates unless the alkene is protected.
Low Yield (Trapped Product) Product crystallized in iron sludge.Perform filtration immediately at boiling temperature. Rinse Celite extensively with hot MeOH.
Thick Emulsion during Workup Iron salts acting as surfactants.Filter through a wider pad of Celite. Add brine during extraction to break the emulsion.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Kinetic Analysis of Nitrophenol Isomer Reduction. Retrieved from

  • Organic Chemistry Portal. (2024). Reduction of Nitro Compounds: Chemoselectivity and Methodologies. Retrieved from

  • Taghavi, F., et al. (2011). Kinetic study of the hydrogenation of p-nitrophenol to p-aminophenol over micro-aggregates of nano-Ni2B catalyst particles. Applied Catalysis A: General. Retrieved from

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society.[2] (Foundational Reference for

    
     values).
    

Sources

Validating ethyl 3-nitrocinnamate synthesis via melting point determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis, rapid purity validation is critical for maintaining workflow velocity. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (H-NMR) are the gold standards for quantitation and structural elucidation, they often represent a bottleneck in high-throughput synthetic campaigns.

This guide objectively compares Melting Point (MP) Determination against these advanced instrumental methods for validating the synthesis of Ethyl 3-nitrocinnamate . We demonstrate that when executed with thermodynamic rigor, MP determination serves as a sufficient, self-validating "gatekeeper" assay, capable of detecting specific impurities (Z-isomers, unreacted aldehyde) that often escape rapid TLC screening.

The Target Compound: Ethyl 3-Nitrocinnamate[1]

  • CAS: 5396-71-4[1]

  • Target Isomer: (E)-Ethyl 3-nitrocinnamate

  • Literature Melting Point: 78–79 °C (Sharp)

  • Critical Impurities:

    • (Z)-Ethyl 3-nitrocinnamate (Liquid/Low MP oil)

    • 3-Nitrobenzaldehyde (Starting material, MP: 58 °C)

    • Triphenylphosphine oxide (TPPO) (Byproduct of Wittig, MP: 156–158 °C)

Synthesis Strategy: The Stabilized Wittig Reaction

To ensure a high-fidelity validation process, we utilize the Wittig reaction between 3-nitrobenzaldehyde and (carbethoxymethylene)triphenylphosphorane. This route is chosen over the Knoevenagel condensation because the bulky ylide naturally favors the thermodynamically stable (E)-isomer , making MP analysis a direct readout of stereoselectivity and purification efficiency.

Comparative Analysis: MP vs. NMR vs. HPLC

The following table contrasts the operational utility of MP determination against standard instrumental analysis for this specific ester.

FeatureMelting Point (MP)H-NMR SpectroscopyHPLC (Reverse Phase)
Primary Utility Thermodynamic Purity & IdentityStructural Proof (E/Z ratio)Quantitative Purity (%)
Sensitivity High for gross impurities (>1%)High (can see <0.5% impurity)Very High (trace analysis)
Time to Result < 10 Minutes 30–60 Minutes (prep + run)45+ Minutes (equilibration + run)
Cost Per Run NegligibleHigh (Deuterated solvents)Moderate (Solvents/Columns)
Blind Spot Cannot distinguish enantiomers (N/A here) or eutectic mixtures near target MP.Inorganic salts are invisible.Co-eluting peaks (requires method dev).
Verdict Best for In-process Check Best for Final Characterization Best for QC Release

Experimental Protocols

A. Synthesis of Ethyl (E)-3-nitrocinnamate

Objective: Produce the target ester with minimal Z-isomer contamination.

  • Reaction: In a 100 mL Round Bottom Flask (RBF), dissolve 3-nitrobenzaldehyde (1.51 g, 10 mmol) in 30 mL of Dichloromethane (DCM).

  • Addition: Add (Carbethoxymethylene)triphenylphosphorane (3.65 g, 10.5 mmol) in one portion.

  • Reflux: Stir at reflux (40 °C) for 4 hours. Monitor via TLC (20% EtOAc/Hexane).

  • Workup (The Critical Step):

    • Evaporate DCM under reduced pressure.

    • Trituration: Add 20 mL of cold 10% EtOAc in Hexanes to the residue. The byproduct, Triphenylphosphine oxide (TPPO), is insoluble in this non-polar mix and will precipitate.

    • Filter off the solid TPPO.

    • Concentrate the filtrate to obtain the crude yellow solid.

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol (approx. 5-8 mL). Cool slowly to RT, then 0 °C. Collect needles via vacuum filtration.

B. Validated Melting Point Determination

Objective: Determine purity via thermodynamic phase transition.

  • Sample Prep: Dry the recrystallized solid in a vacuum desiccator for 1 hour (solvent occlusion depresses MP).

  • Loading: Pack 2–3 mm of sample into a glass capillary tube. Compact by tapping (air pockets cause uneven heat transfer).

  • Ramp 1 (Fast): Heat rapidly (10 °C/min) to 65 °C to estimate the range.

  • Ramp 2 (Precise): Critical: From 65 °C, decrease ramp rate to 1.0 °C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).

Data Interpretation & Logic Flow

The melting point is not just a number; it is a diagnostic tool.[2][3]

  • Scenario A (Pass): MP = 78–79 °C. Range < 1.0 °C.

  • Scenario B (Depression): MP = 68–74 °C.

  • Scenario C (Broadening): MP = 70–85 °C (Slushy).

Visualization: Synthesis & Validation Workflow

SynthesisWorkflow Start Start: 3-Nitrobenzaldehyde + Ylide Reagent Reaction Reflux in DCM (4 Hours) Start->Reaction Crude Crude Mixture (Product + TPPO) Reaction->Crude Trituration Triturate w/ Hexanes Filter off TPPO Crude->Trituration Recryst Recrystallize (Ethanol) Trituration->Recryst MP_Check MP Determination (Ramp 1°C/min) Recryst->MP_Check Pass MP: 78-79°C (Sharp) VALIDATED MP_Check->Pass Range < 1°C Fail MP: <76°C (Broad) REJECT MP_Check->Fail Range > 2°C Fail->Recryst Re-process

Figure 1: Synthesis and validation workflow. The MP check acts as the final gatekeeper before release.

Visualization: Diagnostic Logic Tree

DiagnosticTree Result Observed Melting Point Case1 78 - 79 °C (Sharp) Result->Case1 Case2 60 - 70 °C (Depressed) Result->Case2 Case3 > 80 °C (Elevated) Result->Case3 Action1 High Purity (E)-Isomer Confirm w/ NMR if needed Case1->Action1 Action2 Impurity: 3-Nitrobenzaldehyde or (Z)-Isomer. Action: Recrystallize (EtOH) Case2->Action2 Action3 Impurity: TPPO (MP 156°C) or 3-Nitrocinnamic Acid. Action: Check Solubility/Triturate Case3->Action3

Figure 2: Diagnostic decision tree for interpreting melting point deviations.

Technical Insights & Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating , researchers must recognize the physical chemistry governing the melting behavior.

  • The Eutectic Effect: Impurities do not just "average out" the melting point. According to Raoult’s Law for dilute solutions, an impurity (mole fraction

    
    ) lowers the melting point (
    
    
    
    ) of the pure solvent (
    
    
    ) by:
    
    
    Insight: Because Ethyl 3-nitrocinnamate has a specific heat of fusion, a 5°C drop is quantitatively indicative of ~5-10% molar impurity. If you see a 5°C drop, do not proceed to NMR; the sample is too impure.
  • Polymorphism Warning: While rare for this specific ester under standard conditions, rapid cooling can sometimes trap metastable polymorphs with lower MPs. Corrective Action: If MP is consistently 1-2 degrees low but sharp, re-melt the sample and let it solidify slowly in the capillary, then re-measure. If it rises to 79°C, it was a polymorph issue, not chemical impurity.

  • H-NMR Confirmation (The "Gold Standard" Cross-Check): If MP is valid (78-79°C), a single H-NMR run should confirm the stereochemistry.

    • Look for the alkene protons.[4]

    • (E)-Isomer: Coupling constant (

      
      ) = 16.0 Hz  (Trans-coupling).
      
    • (Z)-Isomer: Coupling constant (

      
      ) = 12.0 Hz  (Cis-coupling).
      

References

  • Stenutz, R. (n.d.). Ethyl 3-nitrocinnamate Data Sheet. Stenutz.eu. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5354248, Ethyl 3-nitrocinnamate. Retrieved from [Link]

  • Nguyen, K. C., & Weizman, H. (2007).[4][5] Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education, 84(1), 119.[4][5] (Methodology adapted for 3-nitro derivative). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination: Principle and Method. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Ethyl 3-Nitrocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Ethyl 3-nitrocinnamate (CAS: 621-13-6) is a nitro-aromatic ester used primarily in organic synthesis and pharmaceutical intermediate production.[1][2] While generally stable, its disposal requires strict adherence to protocols designed to mitigate two primary risks: environmental persistence and the generation of toxic nitrogen oxides (NOx) during thermal decomposition.

Immediate Action Required:

  • Do NOT dispose of via sink/sewer (insoluble; aquatic toxicity risk).

  • Do NOT mix with strong alkaline waste streams (risk of hydrolysis and exothermic reaction).

  • Mandatory Path: High-temperature incineration with scrubber systems.[2]

Chemical Profile & Hazard Assessment

To validate the disposal logic, we must first understand the physicochemical properties that dictate waste classification.

Physicochemical Data Table
PropertyValueDisposal Implication
CAS Number 621-13-6Unique identifier for waste manifests.[1][2]
Physical State Solid (Yellowish crystals)Requires solid waste segregation unless dissolved.[1][2]
Melting Point 78-80 °CStable solid at room temp; low risk of melt-leakage.[1][2]
Flash Point >113 °C (Closed Cup)Combustible , but not classified as "Ignitable" (D001) under RCRA unless in flammable solvent.[1][2]
Water Solubility InsolubleProhibits aqueous disposal. Will precipitate and clog plumbing/traps.[1][2]
Reactivity Nitro-group bearingPotential for NOx release upon combustion; incompatible with strong reducers.[1][2]
The "Why" Behind the Protocol (Causality)
  • Nitrogen Oxide (NOx) Generation: The nitro group (

    
    ) attached to the aromatic ring will decompose into nitrogen oxides during incineration. Standard laboratory trash incineration often lacks the scrubbers required to neutralize these gases. Therefore, this must be routed to a regulated chemical incinerator. [1][2]
    
  • Hydrolysis Risk: As an ester, Ethyl 3-nitrocinnamate is susceptible to hydrolysis in the presence of strong bases (e.g., NaOH, KOH), yielding 3-nitrocinnamic acid and ethanol.[2] This reaction can be exothermic.[2] Therefore, never commingle this waste with basic/alkaline waste streams. [1][2]

Waste Segregation & Workflow

Visualizing the waste stream is critical for preventing cross-contamination.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: Ethyl 3-Nitrocinnamate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance/Crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid ContainerSolid Container: HDPE Wide-Mouth Jar Solid->ContainerSolid SolventCheck Check Solvent Compatibility Liquid->SolventCheck LabelSolid Label: 'Solid Organic Waste' (Contains Nitro-aromatics) ContainerSolid->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (with Scrubber) LabelSolid->Incineration Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (Acetone, Ethyl Acetate) SolventCheck->NonHalogenated No StreamA Stream A: Halogenated Organic Waste Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic Waste NonHalogenated->StreamB StreamA->Incineration StreamB->Incineration

Figure 1: Decision matrix for segregating Ethyl 3-nitrocinnamate waste based on physical state and solvent carrier.[1][2]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired shelf-stock, contaminated weighing paper, or recrystallization filter cake.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap. Avoid metal containers to prevent potential catalytic degradation over long storage periods.[2]

  • Transfer: Transfer the solid quantitatively. If the compound is on weighing boats or paper, fold the paper to encapsulate the solid and place the entire bundle into the waste jar.[2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."

    • Constituents: Explicitly list "Ethyl 3-nitrocinnamate."

    • Hazard Checkbox: Check "Irritant" and "Toxic."[2]

  • Storage: Store in a cool, dry flammables cabinet until pickup. Do not store near oxidizers (e.g., nitric acid, perchlorates). [1][2]

Protocol B: Solution Waste (Mother Liquor/Reaction Mixtures)

Applicability: Filtrates from recrystallization or reaction mixtures.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into "Halogenated Organic Waste."

    • If dissolved in Ethyl Acetate , Acetone , or Ethanol : Segregate into "Non-Halogenated Organic Waste."

  • The "No-Precipitation" Rule: Ensure the waste container is not already saturated with other solutes. Adding Ethyl 3-nitrocinnamate to a saturated solution may cause it to crash out (precipitate) as a solid sludge at the bottom of the carboy, creating a "heel" that is difficult for waste contractors to pump out.

    • Best Practice: If the concentration is high (>10%), dilute with compatible solvent before adding to the main carboy.

  • pH Verification: Briefly check the pH of the waste stream. Ensure it is neutral (pH 6-8). If the stream is basic, neutralize with dilute acetic acid before adding the nitrocinnamate to prevent hydrolysis.

Regulatory & Compliance Context (RCRA)

In the United States, Ethyl 3-nitrocinnamate is not explicitly listed on the EPA's "P-list" (acutely hazardous) or "U-list" (toxic). However, the generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Ignitability (D001): Unlikely for the pure solid (Flash point >113°C). However, if dissolved in a solvent like acetone, the mixture is D001.[2]

  • Toxicity: While not a specific RCRA metal or pesticide, the nitro-aromatic nature implies potential aquatic toxicity.

  • Generator Status: Always treat this as Regulated Chemical Waste .[2] Do not attempt "drain disposal" or "trash disposal."

Self-Validating System: Before sealing any waste container, ask: Can this container withstand the vapor pressure of the solvent mixture? Is the label legible and does it match the chemical inventory exactly?

Emergency Response (Spills)

If Ethyl 3-nitrocinnamate is spilled during transfer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is generated, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not sweep vigorously (creates dust). Use a wet paper towel or scoop to gently lift the solid. Place in a sealed bag.

    • Liquid Spill: Absorb with vermiculite or sand.[2][3] Do not use combustible materials like sawdust (nitro compounds + sawdust can be a fire hazard).

  • Decontamination: Wash the surface with soap and water. Collect the rinsate as chemical waste (do not flush).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354248, Ethyl 3-nitrocinnamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.